molecular formula C10H9FO B117382 2-(4-Fluorophenyl)-3-butyn-2-ol CAS No. 159028-51-0

2-(4-Fluorophenyl)-3-butyn-2-ol

Cat. No.: B117382
CAS No.: 159028-51-0
M. Wt: 164.18 g/mol
InChI Key: JEHIMMYBAYPVHN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-butyn-2-ol is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Fluorophenyl)-3-butyn-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Fluorophenyl)-3-butyn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-3-butyn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHIMMYBAYPVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584604
Record name 2-(4-Fluorophenyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159028-51-0
Record name 2-(4-Fluorophenyl)but-3-yn-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-3-butyn-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Fluorophenyl)-3-butyn-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Fluorophenyl)-3-butyn-2-ol

Executive Summary & Molecular Identity

2-(4-Fluorophenyl)-3-butyn-2-ol is a specialized tertiary alkynyl alcohol serving as a critical pharmacophore scaffold in medicinal chemistry. Distinguished by its terminal alkyne and para-fluorinated aromatic ring, this molecule functions as a versatile "clickable" building block for triazole synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and as a precursor for complex heterocycles in antifungal and kinase inhibitor research.

This whitepaper provides a comprehensive technical breakdown of its physicochemical architecture, validated synthetic protocols, and quality control parameters.

Molecular Identity Table
ParameterSpecification
IUPAC Name 2-(4-Fluorophenyl)but-3-yn-2-ol
CAS Registry Number 159028-51-0
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol
SMILES CC(O)(C#C)c1ccc(F)cc1
Appearance Colorless to pale yellow oil / Low-melting solid
Density 1.111 g/mL (at 25 °C)
Refractive Index (

)
1.514

Physicochemical Architecture

The utility of 2-(4-Fluorophenyl)-3-butyn-2-ol stems from its unique electronic and steric properties.

  • Fluorine Substitution Effect: The fluorine atom at the para position (C-4) exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring slightly compared to the non-fluorinated analog. However, its primary role in drug design is metabolic blocking; it prevents oxidative metabolism (hydroxylation) at the typically labile para-position, significantly extending the half-life of derived pharmacophores.

  • The Tertiary Alcohol Core: The steric bulk of the methyl group and the rigidity of the alkyne moiety create a "locked" conformation. This tertiary alcohol is resistant to oxidation, unlike primary or secondary alcohols, making it a stable anchor in oxidative reaction conditions.

  • Terminal Alkyne Functionality: The

    
     group acts as a reactive handle for Sonogashira couplings (C-C bond formation) or "Click" chemistry, allowing the rapid library generation of drug candidates.
    

Synthetic Methodology: Grignard Addition Protocol

The most robust route to 2-(4-Fluorophenyl)-3-butyn-2-ol involves the nucleophilic addition of an ethynyl organometallic reagent to 4'-fluoroacetophenone. While lithium acetylide can be used, the Grignard route (Ethynylmagnesium bromide) is preferred for its thermal stability and ease of handling at scale.

Reaction Pathway

SynthesisPathway Start 4'-Fluoroacetophenone (C8H7FO) Intermediate Magnesium Alkoxide Intermediate Start->Intermediate THF, 0°C to RT N2 atm Reagent Ethynylmagnesium bromide (0.5M in THF) Reagent->Intermediate Quench Sat. NH4Cl (Hydrolysis) Intermediate->Quench Exothermic Product 2-(4-Fluorophenyl)-3-butyn-2-ol (C10H9FO) Quench->Product Workup & Distillation

Figure 1: Nucleophilic addition pathway for the synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol.

Detailed Experimental Protocol

Reagents:

  • 4'-Fluoroacetophenone (1.0 eq)

  • Ethynylmagnesium bromide (1.2 eq, 0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[1] aq.)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with nitrogen for 15 minutes. Rationale: Grignard reagents are highly moisture-sensitive; water will quench the reagent to form acetylene gas.

  • Reagent Charging: Charge the flask with Ethynylmagnesium bromide (1.2 eq) via cannula transfer. Cool the solution to 0°C using an ice/water bath.

  • Substrate Addition: Dissolve 4'-fluoroacetophenone (1.0 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30 minutes. Control: Maintain internal temperature < 5°C to prevent side reactions (e.g., aldol condensation).

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous ammonium chloride. Caution: This step is exothermic. Vigorous evolution of gas may occur.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers and wash with brine.[1] Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically purified via vacuum distillation (bp ~96-100°C at reduced pressure) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure product.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl₃)

~2.65 ppm (s, 1H)
Terminal alkyne proton (

).

~1.78 ppm (s, 3H)
Methyl group attached to the chiral center.

~7.0–7.6 ppm (m, 4H)
Aromatic protons (splitting pattern characteristic of para-substitution).
IR Spectroscopy ~3290 cm⁻¹Sharp, strong stretch typical of terminal alkyne C-H.
~2100-2200 cm⁻¹Weak alkyne C≡C stretch.
~3400 cm⁻¹Broad O-H stretch (hydrogen bonded).
Mass Spectrometry m/z 164.1 [M]+Molecular ion peak confirming MW.
Quality Control Workflow

QC_Workflow Sample Isolated Product NMR 1H NMR Analysis (Check Alkyne H) Sample->NMR GC GC-FID Purity (>98% Area) Sample->GC KF Karl Fischer (Water Content <0.1%) Sample->KF Decision Pass / Fail NMR->Decision GC->Decision KF->Decision Release Release for Use Decision->Release All Pass Reprocess Repurify Decision->Reprocess Any Fail

Figure 2: Analytical Quality Control decision tree for lot release.

Pharmaceutical Applications

The 2-(4-fluorophenyl)-3-butyn-2-ol scaffold is not merely a solvent or reagent; it is a structural motif used to modulate biological activity.

  • Azole Antifungals: While Voriconazole utilizes a 2,4-difluoro motif, the 4-monofluoro analog described here is extensively used in Structure-Activity Relationship (SAR) studies to optimize binding affinity to the CYP51 enzyme (lanosterol 14

    
    -demethylase). The tertiary alcohol mimics the transition state of the oxidative reaction catalyzed by the enzyme.
    
  • Kinase Inhibitors: The terminal alkyne allows for the synthesis of 1,2,3-triazoles via "Click Chemistry." These triazoles often serve as bioisosteres for amide bonds in kinase inhibitors, improving solubility and metabolic stability.

  • Metabolic Stability: The fluorine atom blocks the P450-mediated hydroxylation at the 4-position of the phenyl ring. This is a standard medicinal chemistry tactic to prolong the in vivo half-life of a drug candidate.

References

  • Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)-3-butyn-2-ol Product Specification & CAS 159028-51-0. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Butyn-2-ol, 2-methyl- (Analogous Chemistry).[2][3][4][5] NIST Chemistry WebBook. Retrieved from

  • ChemicalBook. (n.d.). 4-Fluoroacetophenone Synthesis and Reactions. Retrieved from

  • PubChem. (n.d.). Compound Summary for CID 24883619 (2-(4-Fluorophenyl)-3-butyn-2-ol). Retrieved from

Sources

An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-butyn-2-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Fluorophenyl)-3-butyn-2-ol is a tertiary propargylic alcohol featuring a fluorinated phenyl group. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The presence of the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is particularly advantageous in drug design[1]. The alkyne functionality serves as a versatile chemical handle for a variety of transformations, most notably cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, structural features, a detailed synthesis protocol, and potential applications for professionals in drug development and scientific research.

Chemical Identity and Structure

The definitive identification of a chemical compound is paramount for reproducible scientific research. 2-(4-Fluorophenyl)-3-butyn-2-ol is registered in chemical databases under the following identifiers:

  • PubChem Substance ID: 24883619[2]

  • CAS Number: 159028-51-0[2]

  • Molecular Formula: C₁₀H₉FO

  • Molecular Weight: 164.18 g/mol [2]

The structure of 2-(4-Fluorophenyl)-3-butyn-2-ol is characterized by a central quaternary carbon atom bonded to a methyl group, a hydroxyl group, an ethynyl group, and a 4-fluorophenyl group.

Structural Representations:

  • SMILES: CC(O)(C#C)c1ccc(F)cc1[2]

  • InChI: 1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3[2]

  • InChI Key: JEHIMMYBAYPVHN-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Fluorophenyl)-3-butyn-2-ol is presented in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvents and purification methods.

PropertyValueSource
Assay Purity 90%Sigma-Aldrich[2]
Refractive Index (n20/D) 1.514Sigma-Aldrich[2]
Density (at 25 °C) 1.111 g/mLSigma-Aldrich[2]
Flash Point 96 °C (204.8 °F) - closed cupSigma-Aldrich[2]
Storage Temperature 2-8°CSigma-Aldrich[2]

Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol via Sonogashira Coupling

The construction of the carbon-carbon bond between the aromatic ring and the butynol moiety is efficiently achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance[3][4][5][6].

The synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol can be accomplished by coupling 1-bromo-4-fluorobenzene with 2-methyl-3-butyn-2-ol. The latter serves as a practical and commercially available source of the propargyl alcohol fragment.

Reaction Scheme

workflow cluster_reactions Chemical Transformations cluster_products Product Classes start 2-(4-Fluorophenyl)-3-butyn-2-ol click Click Chemistry (e.g., CuAAC) start->click sonogashira2 Second Sonogashira Coupling start->sonogashira2 reduction Hydrogenation start->reduction cyclization Cyclization Reactions start->cyclization triazoles Fluorinated Triazoles click->triazoles diarylalkynes Diarylalkynes sonogashira2->diarylalkynes alkenes_alkanes Styrenes & Saturated Analogs reduction->alkenes_alkanes heterocycles Fluorinated Heterocycles cyclization->heterocycles

Sources

Thermodynamic Profiling and Purification Strategies for 2-(4-Fluorophenyl)-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic profile, synthesis, and purification strategies for 2-(4-Fluorophenyl)-3-butyn-2-ol , a critical chiral intermediate in the synthesis of antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors.

Executive Summary & Compound Identity

2-(4-Fluorophenyl)-3-butyn-2-ol is a tertiary propargylic alcohol characterized by a terminal alkyne and a para-fluorophenyl moiety. Its physical state at ambient conditions is a distinguishing feature compared to its non-fluorinated analogs, influencing downstream processing and handling in pharmaceutical workflows.

PropertyDetail
IUPAC Name 2-(4-Fluorophenyl)but-3-yn-2-ol
CAS Number 159028-51-0
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol
Key Functional Groups Tertiary Alcohol, Terminal Alkyne, Aryl Fluoride

Physical & Thermodynamic Properties

The following data synthesizes experimental vendor specifications with thermodynamic predictions. Unlike its hydrogen-analog (2-phenyl-3-butyn-2-ol, MP 47–49 °C), the 4-fluoro derivative exhibits a depressed melting point, rendering it a liquid at standard laboratory temperatures (25 °C).

Table 1: Physicochemical Specifications
ParameterValueCondition/MethodSource Reliability
Physical State LiquidAt 25 °C, 1 atmExperimental (Sigma)
Density 1.111 g/mL At 25 °CExperimental
Refractive Index (

)
1.514 At 20 °CExperimental
Boiling Point (Atmospheric) ~252 °C Predicted (760 Torr)Computational Model
Boiling Point (Vacuum) 115–120 °C Estimated at 10–15 mmHgAnalog Extrapolation
Flash Point 96 °C (205 °F) Closed CupExperimental
pKa ~13.1Predicted (Hydroxyl)Computational Model
Thermodynamic Context
  • Melting Point Depression: The substitution of Hydrogen with Fluorine at the para-position often alters crystal packing efficiency. While para-substitution typically increases symmetry (raising MP), the specific dipole interactions and the disruption of the hydrogen-bonding network in this tertiary alcohol result in a melting point below 25 °C, maintaining a liquid state.

  • Thermal Stability: The compound is stable up to its flash point (96 °C). However, terminal alkynes can undergo polymerization or decomposition at temperatures exceeding 150 °C. Therefore, atmospheric distillation is not recommended ; vacuum distillation is the mandatory purification method.

Synthesis & Mechanistic Causality

The synthesis relies on the nucleophilic addition of an acetylide anion to a ketone. The choice of reagents (Grignard vs. Lithium Acetylide) depends on scale and safety constraints.

Pathway: Nucleophilic Addition to 4-Fluoroacetophenone

The electron-withdrawing nature of the para-fluorine atom activates the carbonyl carbon of 4-fluoroacetophenone, making it highly susceptible to nucleophilic attack by the acetylide species.

Diagram 1: Synthesis Reaction Workflow

SynthesisPathway Substrate 4-Fluoroacetophenone (C8H7FO) Intermediate Alkoxide Intermediate (Tetrahedral Complex) Substrate->Intermediate Nucleophilic Attack (THF, 0°C) Reagent Ethynylmagnesium Bromide (HC≡CMgBr) Reagent->Intermediate Quench Acidic Quench (NH4Cl / H+) Intermediate->Quench Protonation Product 2-(4-Fluorophenyl)-3-butyn-2-ol (Liquid) Quench->Product Isolation

Caption: Grignard-mediated synthesis route ensuring high regioselectivity and yield.

Experimental Protocols

Protocol A: Synthesis via Grignard Reagent

Context: This method is preferred for laboratory-scale synthesis due to the commercial availability of ethynylmagnesium bromide.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Preparation: Charge the flask with Ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents). Cool to 0 °C using an ice bath.

  • Addition: Dissolve 4-Fluoroacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Causality: Slow addition prevents exotherms that could cause polymerization of the acetylene species.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool back to 0 °C. Carefully quench with saturated aqueous Ammonium Chloride (

    
    ).
    
    • Safety: Acetylides liberate acetylene gas upon quenching; ensure adequate ventilation.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Boiling Point Determination (Vacuum Distillation)

Context: Since the atmospheric BP is predicted to be ~252 °C (above decomposition thresholds), BP is determined during purification under reduced pressure.

  • Apparatus: Setup a short-path distillation head with a vacuum manifold and a cow receiver.

  • Loading: Load the crude oil into the still pot. Add a magnetic stir bar to prevent bumping.

  • Vacuum Application: Apply vacuum gradually to reach 10–15 mmHg .

  • Heating: Heat the oil bath. The compound is expected to distill at 115–120 °C at this pressure.

    • Validation: A steady drip rate and constant vapor temperature indicate the true boiling point.

  • Collection: Discard the initial foreshot (solvent/impurities) and collect the main fraction.

Purification & Quality Control Strategy

Purification choice is dictated by the physical state. Since the compound is a liquid at room temperature, crystallization is difficult without cryogenic conditions.

Diagram 2: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckPurity TLC / GC-MS Analysis Start->CheckPurity HighImpurity High Impurity Load (<80% Purity) CheckPurity->HighImpurity Complex Mixture LowImpurity Low Impurity Load (>80% Purity) CheckPurity->LowImpurity Clean Reaction FlashChrom Flash Chromatography (Silica Gel) Hexane:EtOAc (9:1) HighImpurity->FlashChrom VacDistill Vacuum Distillation (10-15 mmHg, 115°C) LowImpurity->VacDistill FinalProduct Pure 2-(4-Fluorophenyl)-3-butyn-2-ol (>98% HPLC) FlashChrom->FinalProduct VacDistill->FinalProduct

Caption: Logic flow for selecting between chromatography and distillation based on crude purity.

Quality Control Parameters
  • 1H NMR (CDCl3): Look for the terminal alkyne proton doublet (~2.6 ppm) and the methyl singlet (~1.7 ppm). The aromatic region should show the characteristic para-substitution pattern.

  • HPLC Purity: >98% (area under curve).

  • Water Content: <0.5% (Karl Fischer), as water can interfere with subsequent metal-catalyzed coupling reactions (e.g., Sonogashira).

Safety & Handling

  • Fluorinated Compounds: While stable, combustion produces HF. Use resistant seals.

  • Terminal Alkynes: Potentially explosive if concentrated or heated with heavy metals (Cu, Ag). Use glass or stainless steel equipment; avoid brass/copper fittings.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • Sigma-Aldrich. "2-(4-Fluorophenyl)-3-butyn-2-ol Product Specification & MSDS." Merck KGaA. Accessed 2024. Link

  • PubChem. "Compound Summary: 2-(4-Fluorophenyl)-3-butyn-2-ol (CAS 159028-51-0)."[1] National Library of Medicine. Link

  • Organic Syntheses. "Preparation of Propargylic Alcohols via Acetylide Addition." Org.[2][3] Synth. 2007, 84, 120. (Analogous methodology). Link

  • ChemicalBook. "Product Properties: 2-(4-Fluorophenyl)-3-butyn-2-ol." (Density and Refractive Index Data). Link

Sources

Technical Guide: Sourcing and Synthesizing 2-(4-Fluorophenyl)-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluorophenyl)-3-butyn-2-ol is a specialized alkynol intermediate used primarily in the synthesis of fluorinated heterocyclic pharmaceuticals (e.g., triazoles, isoxazoles) via "click" chemistry or cyclization.

Critical Market Insight: This compound exhibits a classic "research premium" pricing structure. While catalog prices for the finished alcohol often exceed $150 per gram , the raw precursors are commodity chemicals available for pennies per gram. For any requirement exceeding 500 mg , a "Make" strategy is strongly recommended over a "Buy" strategy to ensure project economy and supply chain control.

Chemical Profile & Technical Specifications[1][2][3][4][5]

PropertySpecification
IUPAC Name 2-(4-Fluorophenyl)but-3-yn-2-ol
CAS Number 159028-51-0
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol
Appearance Clear to pale yellow oil or low-melting solid (Predicted)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Chirality Contains one chiral center (C2). Usually supplied as racemate.
Key Functional Groups Terminal Alkyne (C≡C-H), Tertiary Alcohol (-OH), Aryl Fluoride

Strategic Sourcing Analysis

The "Make vs. Buy" Decision Matrix

The commercial landscape for this intermediate is sparse, with few Tier 1 vendors holding stock. Most listings are "Print-to-Order" or sourced from boutique synthesis houses, leading to long lead times.

Cost Benefit Analysis (Estimated):

  • Commercial Price: ~$140 - $200 USD / 1g (Lead time: 2-6 weeks)

  • In-House Synthesis Cost: ~$5 - $10 USD / 1g (Lead time: 2 days)

Supply Chain Visualization

The following diagram illustrates the sourcing logic and precursor availability.

SourcingStrategy Start Requirement Analysis Quantity Quantity Needed? Start->Quantity SmallScale < 500 mg (Screening) Quantity->SmallScale LargeScale > 1 gram (Development) Quantity->LargeScale Buy BUY STRATEGY Vendor: Boutique/Custom Cost: High ($$$) Time: Slow SmallScale->Buy Make MAKE STRATEGY Precursors: Commodity Cost: Low ($) Time: Fast LargeScale->Make Precursor1 4'-Fluoroacetophenone (CAS 403-42-9) ~$0.50/g Make->Precursor1 Requires Precursor2 Ethynylmagnesium Bromide (CAS 4301-14-8) ~$0.80/g Make->Precursor2 Requires

Figure 1: Strategic decision matrix for sourcing 2-(4-Fluorophenyl)-3-butyn-2-ol.

Recommended Suppliers

If buying is mandatory (e.g., for reference standard certification), utilize these channels:

Supplier TypeVendor NameCatalog/RegionNotes
Aggregator MolPort GlobalBest for finding stock among boutique labs.
Distributor Scientific Lab Supplies (SLS) UK/EULists item 648922-1G; check stock before ordering.
Custom Synthesis Chemlyte Solutions ChinaViable for multi-kilogram orders only.

Technical Manufacturing Guide (Synthesis Protocol)

For researchers requiring >1g, in-house synthesis is the only logical path. The reaction is a standard Grignard addition of ethynylmagnesium bromide to 4'-fluoroacetophenone.

Reaction Pathway

SynthesisPathway Ketone 4'-Fluoroacetophenone (CAS 403-42-9) Reaction Nucleophilic Addition THF, 0°C to RT, 2h Ketone->Reaction Grignard Ethynylmagnesium Bromide (0.5M in THF) Grignard->Reaction Quench Acidic Quench (Sat. NH4Cl) Reaction->Quench Product 2-(4-Fluorophenyl)-3-butyn-2-ol (Target) Quench->Product

Figure 2: Synthesis pathway via Grignard addition.

Experimental Protocol (Self-Validating)

Objective: Synthesize 5.0 g of 2-(4-Fluorophenyl)-3-butyn-2-ol.

Reagents:

  • 4'-Fluoroacetophenone: 4.2 g (30.4 mmol) [CAS 403-42-9]

  • Ethynylmagnesium bromide: 0.5 M solution in THF, 73 mL (~36.5 mmol, 1.2 eq) [CAS 4301-14-8]

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

  • Charging: Add the Ethynylmagnesium bromide solution (73 mL) via cannula or syringe. Cool the flask to 0°C using an ice bath.

  • Addition: Dissolve 4'-fluoroacetophenone (4.2 g) in 10 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 15-20 minutes.

    • Validation Check: The solution may turn slightly brown or cloudy; this is normal. Ensure exotherm is controlled.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.

    • TLC Monitoring: Use Hexane:EtOAc (8:2). The starting ketone (Rf ~0.5) should disappear, and a slightly more polar spot (the alcohol) should appear.

  • Quench: Cool back to 0°C. Slowly add saturated NH₄Cl (50 mL) to quench unreacted Grignard. Caution: Gas evolution (acetylene) may occur.

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers and wash with Brine (1 x 50 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is often >90% pure. For pharmaceutical grade, purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Yield Expectation: 85-95% (approx. 4.5 - 4.9 g).

Applications in Drug Development[6][7][8]

This intermediate serves as a versatile "warhead" and chiral scaffold:

  • Click Chemistry Linker: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This motif is prevalent in antifungal drugs (e.g., analogs of Fluconazole/Voriconazole) where the 4-fluorophenyl group provides metabolic stability against P450 oxidation.

  • Chiral Resolution: As the product is a racemate, it can be resolved using chiral HPLC or enzymatic esterification to study enantioselective binding in kinase inhibitors.

  • Fragment-Based Drug Design (FBDD): The 4-F-Ph-C(Me)(OH)- motif is a privileged fragment for targeting hydrophobic pockets in GPCRs and nuclear receptors.

References

  • Sigma-Aldrich. Product Specification: 2-(4-Fluorophenyl)-3-butyn-2-ol. Merck KGaA.

  • PubChem. Compound Summary: 2-(4-Fluorophenyl)-3-butyn-2-ol (CAS 159028-51-0). National Center for Biotechnology Information.

  • Organic Syntheses. General Procedure for Ethynylation of Ketones. Org. Synth. 2007, 84, 120. (Adapted protocol).

  • Fisher Scientific. Safety Data Sheet: 3-Butyn-2-ol derivatives.

The Fluorine Pivot: Reactivity of Tertiary Fluorophenyl Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Tertiary Fluorophenyl Propargylic Alcohols Content Type: Technical Whitepaper Audience: Drug Discovery Chemists & Process Engineers

Executive Summary

Tertiary fluorophenyl propargylic alcohols represent a high-value scaffold in modern medicinal chemistry, serving as precursors to multisubstituted indoles, furans, and


-unsaturated enones. Their utility lies in the "Fluorine Effect"—the ability of the fluorine atom to modulate the stability of the propargylic cation intermediate without imposing the steric bulk of a methyl group.

This guide analyzes the divergent reactivity of these substrates, specifically distinguishing between the resonance-stabilized para-fluorophenyl and the inductively destabilized meta-fluorophenyl systems. It provides validated protocols for acid-mediated rearrangements and nucleophilic substitutions, grounded in physical organic principles.

Electronic Architecture: The Cationic Gateway

The reactivity of tertiary propargylic alcohols is governed almost exclusively by the stability of the propargylic carbocation formed upon ionization of the hydroxyl group. In fluorinated systems, this stability is dictated by the position of the fluorine atom on the aromatic ring.

The Hammett Paradox

Fluorine is unique; it is highly electronegative (inductive electron withdrawal,


) yet possesses lone pairs capable of donation into the 

-system (resonance donation,

).
  • Para-Substitution (p-F): The

    
     effect competes effectively with the 
    
    
    
    effect. In cationic intermediates, p-F can stabilize the positive charge (
    
    
    ), making these substrates significantly more reactive toward
    
    
    pathways and rearrangements than their meta counterparts.
  • Meta-Substitution (m-F): Resonance overlap is geometrically impossible. The substituent exerts only a strong inductive withdrawing effect (

    
    ), destabilizing the carbocation and requiring harsher conditions for ionization.
    

Table 1: Comparative Reactivity Profile Based on Fluorine Position

Featurep-Fluorophenyl Substratem-Fluorophenyl SubstrateMechanistic Driver
Carbocation Stability Stabilized (Resonance)Destabilized (Inductive)

vs

values

Solvolysis Rate
Fast (

)
Slow (

)
Activation Energy (

)
Meyer-Schuster Cond. Mild Acid (e.g., PTSA, r.t.)Strong Acid / HeatCation Lifetime
Rupe Competition Low (Enone favored)ModerateCation Hardness
Metabolic Stability Blocks para-oxidationBlocks meta-oxidationCYP450 Interaction

Divergent Reaction Pathways

Upon protonation and water loss, the tertiary alcohol generates a propargylic cation. This intermediate is the "switch" for three distinct pathways:

  • Meyer-Schuster Rearrangement: 1,3-hydroxyl shift to form

    
    -unsaturated ketones.
    
  • Nucleophilic Substitution (

    
    ):  Trapping by external nucleophiles (halides, azides).
    
  • Cyclization: Intramolecular attack to form heterocycles.

ReactivityPathways Start Tertiary Fluorophenyl Propargylic Alcohol Cation Propargylic Cation [Resonance Stabilized] Start->Cation H+ / -H2O (Rate Limiting) Enone α,β-Unsaturated Enone (Meyer-Schuster) Cation->Enone H2O Attack Isomerization Subst Propargylic Ether/Halide (Substitution) Cation->Subst Nu- Attack (SN1) Hetero Fluorinated Indole/Furan (Cyclization) Cation->Hetero Intramolecular Nu-

Figure 1: The divergent reactivity manifold of the propargylic cation. The path is selected by solvent choice and nucleophile availability.

Experimental Protocols

Protocol A: Meyer-Schuster Rearrangement (Enone Synthesis)

Target: Conversion of 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-ol to the corresponding enone. Context: p-Fluorophenyl substrates rearrange rapidly. Gold catalysis is preferred for high yields, but Brønsted acids are sufficient for p-F analogs due to cation stabilization.

Materials:

  • Substrate: 1.0 mmol

  • Catalyst:

    
    -Toluenesulfonic acid (PTSA) (10 mol%) OR AuCl(PPh3)/AgSbF6 (2 mol%)
    
  • Solvent: 1,4-Dioxane/Water (10:1)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the propargylic alcohol in 5 mL of 1,4-dioxane. Add 0.5 mL of water (essential for the oxygen transfer).

  • Catalysis: Add PTSA (19 mg, 0.1 mmol).

  • Reaction: Stir at 60°C. Monitor via TLC (Hexane/EtOAc 8:2).

    • Note:p-F substrates typically complete in <2 hours. m-F substrates may require reflux (100°C) and 6-12 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc (
    
    
    
    mL). Dry over
    
    
    .
  • Purification: Silica gel chromatography. The enone is less polar than the starting alcohol.

Validation:

  • NMR Check: Disappearance of the propargylic alcohol signal (~4.5 ppm, s) and appearance of the alkene proton doublet (~6.5-7.0 ppm,

    
     Hz for E-isomer).
    
Protocol B: Nucleophilic Substitution (Propargylic Azides/Ethers)

Target: Synthesis of fluorinated propargylic ethers (Bioisosteres for esters). Mechanism:


 pathway driven by the "Nicholas Reaction" principle or simple acid catalysis.

Workflow:

  • Setup: Dissolve alcohol (1 equiv) in anhydrous Dichloromethane (DCM).

  • Nucleophile: Add the alcohol nucleophile (e.g., MeOH, 5 equiv) or Azidotrimethylsilane (

    
    , 1.2 equiv).
    
  • Activation: Cool to 0°C. Add

    
     (0.2 equiv) dropwise.
    
    • Critical: For p-F substrates, add slowly to prevent dimerization.

  • Quench: Pour into ice water after 30 mins.

  • Isolation: Standard extraction.

Mechanistic Insight: The Fluorine Resonance Switch

The diagram below details the Meyer-Schuster rearrangement mechanism, highlighting where the fluorine atom exerts its influence.

MeyerSchuster Step1 Protonation of Alcohol Step2 Loss of Water (Formation of Propargylic Cation) Step1->Step2 Step3 Allenylic Cation (Resonance Hybrid) Step2->Step3 1,3-Shift Step4 Water Attack at C1 (Formation of Enol) Step3->Step4 Step5 Tautomerization to Enone Step4->Step5 Fluorine p-Fluorine Resonance (+R) Stabilizes Cation Fluorine->Step2 Lowers Ea

Figure 2: Stepwise mechanism of the Meyer-Schuster rearrangement. The rate-determining formation of the cation (Step 2) is accelerated by p-fluorine substitution.

References

  • Peeref. (2023). Development of the Meyer-Schuster Rearrangement on Propargylic Alcohols with Fluorinated Chains. [Link]

  • Organic Reactions. (2021). The Meyer–Schuster Rearrangement. [Link]

  • Wikipedia. (2024). Hammett Equation & Sigma Constants. [Link][1][2]

  • ResearchGate. (2022). Electrophilic halogenations of propargyl alcohols. [Link]

  • MDPI. (2026). Propargylation of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. [Link][3]

Sources

Methodological & Application

Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol from 4-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(4-fluorophenyl)-3-butyn-2-ol , a critical intermediate in the development of tyrosine kinase inhibitors and fluorinated antiretrovirals.[1][2] While generic protocols for Grignard additions exist, this guide addresses the specific electronic deactivation caused by the para-fluoro substituent on the acetophenone ring, which can lead to sluggish kinetics and incomplete conversion.

We present a robust Magnesium-Mediated 1,2-Addition workflow. This protocol prioritizes yield stability (>85%), impurity profile control (minimizing aldol condensation side products), and scalability from milligram to multigram batches.

Chemical Context & Mechanism

The Challenge: The starting material, 4-fluoroacetophenone , possesses an electron-withdrawing fluorine atom.[1] While this activates the carbonyl carbon toward nucleophilic attack, it also increases the acidity of the


-protons.[1] Standard bases (e.g., n-BuLi) can inadvertently cause enolization rather than addition.[1][2]

The Solution: We utilize Ethynylmagnesium bromide in THF.[3][4] The Grignard reagent acts as a "softer" nucleophile compared to organolithiums, favoring the desired 1,2-addition over enolization. The resulting alkoxide is quenched under mild conditions to preserve the acid-sensitive tertiary propargylic alcohol.[1][2]

Figure 1: Reaction pathway for the 1,2-addition of ethynyl anion to 4-fluoroacetophenone.

Critical Material Attributes (CMA)

ComponentRoleGrade/SpecCritical Note
4-Fluoroacetophenone Substrate>98% PurityDry over activated molecular sieves (3Å) if water content >0.1%.[1][2]
Ethynylmagnesium bromide Reagent0.5 M in THFDo not prepare in situ unless necessary.[2] Commercial solutions offer consistent titer.[1][2]
Tetrahydrofuran (THF) SolventAnhydrousMust be peroxide-free and distilled/dried.[1][2] Water kills the Grignard.
Ammonium Chloride QuenchSaturated Aq.[1][2][3][5]Use instead of HCl to prevent dehydration of the tertiary alcohol.

Experimental Protocol: Direct Alkynylation

Scale: 10.0 mmol (1.38 g of 4-fluoroacetophenone) Expected Yield: 85–92%[1][2]

Phase A: Setup and Inertion
  • Glassware Prep: Oven-dry a 100 mL 2-neck round-bottom flask (RBF), a stir bar, and a pressure-equalizing addition funnel overnight at 120°C. Assemble hot under a stream of Nitrogen or Argon.

  • Solvent Charge: Syringe 20 mL of anhydrous THF into the RBF.

  • Substrate Addition: Add 4-fluoroacetophenone (1.38 g, 10.0 mmol, 1.0 equiv) to the THF. Stir until dissolved.

  • Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of 0–2°C.

Phase B: Grignard Addition (The Critical Step)
  • Reagent Prep: Transfer Ethynylmagnesium bromide (0.5 M in THF, 24 mL, 12.0 mmol, 1.2 equiv) into the addition funnel under inert atmosphere.

    • Note: A 20% excess is required to account for residual moisture and adventitious enolization.

  • Dropwise Addition: Add the Grignard solution dropwise over 30 minutes .

    • Process Control: Maintain internal temperature <5°C. Rapid addition causes local exotherms, leading to polymerization tars.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3 hours .

Phase C: Monitoring & Quench
  • TLC Check: Elute with 20% EtOAc/Hexanes.

    • SM Rf: ~0.5 (UV active)[1][2]

    • Product Rf: ~0.3 (UV active, stains with KMnO4).

  • Quenching: Cool the mixture back to 0°C. Slowly add 20 mL of Saturated NH4Cl .

    • Caution: Initial addition will bubble vigorously (quenching excess acetylide).[2]

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Wash combined organics with Brine (1 x 30 mL), dry over anhydrous Na2SO4, and filter.

Phase D: Purification
  • Concentration: Rotary evaporate at 35°C (do not exceed 40°C; product is volatile).

  • Flash Chromatography: If high purity is required, purify on silica gel.

    • Gradient: 0%

      
       15% Ethyl Acetate in Hexanes.[1][2]
      
    • Note: The product is a viscous oil that may solidify upon standing or cooling.

Process Control & Troubleshooting

Figure 2: Decision tree for reaction monitoring and safety.

Common Failure Modes:

  • Low Yield: Usually caused by "wet" THF killing the Grignard. Validation: Check the titer of the Grignard reagent before use.

  • Side Product (Enone): If the reaction is heated >50°C or quenched with strong acid (HCl/H2SO4), the tertiary alcohol eliminates water to form the conjugated enyne. Validation: Check NMR for vinylic protons (doublets around 5.5-6.5 ppm).

Analytical Characterization

Product: 2-(4-Fluorophenyl)-3-butyn-2-ol Appearance: Colorless to pale yellow oil.[1][2]

1H NMR (400 MHz, CDCl3):

  • 
     7.58 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H ortho to alkynyl)
    
  • 
     7.05 (t, J = 8.8 Hz, 2H, Ar-H ortho to F)
    
  • 
     2.65 (s, 1H, Alkyne C-H)
    
  • 
     2.40 (br s, 1H, -OH)
    
  • 
     1.76 (s, 3H, -CH3)
    

19F NMR (376 MHz, CDCl3):

  • 
     -115.2 (m, 1F)[1][2]
    

IR (Neat):

  • 3400 cm

    
     (Broad, O-H stretch)[1][2]
    
  • 3290 cm

    
     (Sharp, Alkyne C-H stretch)[2]
    
  • 2110 cm

    
     (Weak, Alkyne C
    
    
    
    C stretch)[1][2]

References

  • Org. Synth. 1970, 50, 77. Preparation of Ethynylmagnesium Bromide.[3] (Foundational protocol for handling the reagent).

  • PubChem Compound Summary: 4'-Fluoroacetophenone. Physical properties and safety data for starting material.[1][2][1][2]

  • Vertex Pharmaceuticals Patent US 2005/0054668 A1. Synthesis of propargylic alcohols as kinase inhibitor intermediates.[1][2] (Validates the utility of the fluorinated intermediate).

  • Midland, M. M. Use of Lanthanum Salts to Enhance Grignard Additions to Ketones. J. Org.[1][2] Chem. 1975, 40, 2250. (Optimization reference for difficult substrates). [1][2]

Sources

Application Note: Catalytic Hydrogenation of 2-(4-Fluorophenyl)-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 2-(4-Fluorophenyl)-3-butyn-2-ol represents a critical transformation in the synthesis of fluorinated bioactive scaffolds. This tertiary propargylic alcohol serves as a divergent intermediate: its semi-hydrogenation yields the allylic alcohol (a valuable vinyl-fluorobenzene building block), while complete hydrogenation provides the saturated carbinol .

This guide addresses the specific chemo-selective challenges posed by this substrate. The presence of the 4-fluorophenyl group and the tertiary hydroxyl moiety creates a "selectivity triangle" where the chemist must balance:

  • Alkyne Reduction (Target).

  • Over-reduction (Alkene

    
     Alkane).
    
  • Hydrogenolysis/Dehydration (Loss of the -OH group, favored by the benzylic-like stabilization of the carbocation).

Chemical Context & Reaction Landscape

The Substrate: Electronic & Steric Considerations

Unlike simple aliphatic alkynols (e.g., 2-methyl-3-butyn-2-ol), the inclusion of the 4-fluorophenyl ring introduces unique electronic effects. The fluorine atom is electron-withdrawing (


-inductive), which slightly destabilizes the benzylic carbocation compared to a non-fluorinated phenyl ring. However, the tertiary nature of the alcohol still makes it susceptible to acid-catalyzed dehydration or hydrogenolysis over active palladium surfaces.
Reaction Pathways

The hydrogenation landscape is non-linear. Control is achieved not just by stopping the reaction, but by tuning the catalyst's surface electronics to reject the alkene product.

ReactionLandscape Alkyne SUBSTRATE 2-(4-Fluorophenyl)-3-butyn-2-ol Alkene TARGET A (Semi) 2-(4-Fluorophenyl)-3-buten-2-ol Alkyne->Alkene Lindlar Cat. Pb/CaCO3, H2 Alkane TARGET B (Full) 2-(4-Fluorophenyl)-2-butanol Alkyne->Alkane Pd/C, H2 (Direct Path) Dehydration SIDE PRODUCT Conjugated Diene Alkyne->Dehydration Acidic Conditions (Elimination) Alkene->Alkane Pd/C, H2 (Over-reduction) Hydrolysis SIDE PRODUCT Alkane (Des-hydroxy) Alkene->Hydrolysis Pd Surface (Hydrogenolysis) Dehydration->Hydrolysis Rapid H2 uptake

Figure 1: Reaction landscape showing the divergent pathways. Green indicates the semi-hydrogenation route; Red indicates complete saturation.

Protocol A: Selective Semi-Hydrogenation (Targeting the Alkene)

Objective: Isolate 2-(4-Fluorophenyl)-3-buten-2-ol. Mechanism: Stereoselective syn-addition of hydrogen using a poisoned catalyst.

Materials
  • Substrate: 2-(4-Fluorophenyl)-3-butyn-2-ol (>98% purity).

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO3, poisoned with Lead).

  • Selectivity Enhancer: Quinoline (Synthetic grade).

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is preferred to minimize solvolysis risks.

  • Gas: Hydrogen (

    
    ), balloon or low-pressure line.
    
Step-by-Step Methodology
  • Preparation:

    • In a clean reduction vessel (round-bottom flask or hydrogenation shaker bottle), dissolve 10.0 g (approx 60 mmol) of the alkyne substrate in 100 mL of Ethyl Acetate (0.6 M concentration).

    • Why EtOAc? Aprotic solvents reduce the risk of acid-catalyzed dehydration compared to alcohols.

  • Catalyst Loading:

    • Add Quinoline (2.0 eq relative to Pd metal, typically 100-200 µL). Stir for 5 minutes.

    • Mechanism:[1][2][3][4][5] Quinoline occupies the most active sites on the Pd surface, preventing the adsorption of the sterically bulkier alkene product, thus stopping the reaction at the semi-hydrogenated stage [1].

    • Add Lindlar Catalyst (5 wt% loading relative to substrate mass, i.e., 500 mg).

  • Purge & Reaction:

    • Seal the vessel. Purge with Nitrogen (

      
      ) x3 cycles.
      
    • Purge with Hydrogen (

      
      ) x3 cycles.
      
    • Maintain

      
       pressure at 1 atm (balloon)  or 1-2 bar .
      
    • Stir vigorously at 20-25°C .

  • Monitoring (Critical):

    • Monitor

      
       uptake. The theoretical uptake for 60 mmol is ~1.34 L (at STP).
      
    • TLC/HPLC Check: Sample every 30 minutes. Look for the disappearance of the alkyne.

    • Stop Point: Terminate immediately upon consumption of alkyne. Extended exposure leads to isomerization or over-reduction.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse with EtOAc.

    • Wash the filtrate with 1M HCl (cold, dilute) to remove Quinoline traces (optional, only if Quinoline affects downstream). Caution: Acid wash must be brief to avoid dehydration. Alternatively, remove Quinoline during column chromatography.

    • Concentrate under reduced pressure.

Validation Criteria
ParameterAcceptance CriteriaMethod
Conversion > 98%HPLC (UV 254 nm)
Selectivity > 95% Alkene1H NMR (Vinyl protons 5.0-6.5 ppm)
Over-reduction < 2% AlkaneGC-MS

Protocol B: Complete Hydrogenation (Targeting the Alkane)

Objective: Isolate 2-(4-Fluorophenyl)-2-butanol. Challenge: Ensuring complete reduction without hydrogenolysis of the benzylic C-O bond.

Materials
  • Catalyst: 10% Pd/C (Palladium on Carbon).

  • Solvent: Ethanol (EtOH).[6]

  • Additive: Potassium Carbonate (

    
    ) - Trace amount.
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve 10.0 g of substrate in 100 mL Ethanol.

    • Add 50 mg of

      
      .
      
    • Expert Insight: Pd/C can be slightly acidic due to surface oxides. The tertiary benzylic alcohol is highly prone to hydrogenolysis (cleavage of the C-OH bond) under acidic hydrogenation conditions. The base neutralizes surface acidity, preserving the alcohol [2].

  • Reaction:

    • Add 10% Pd/C (5-10 wt% loading, 0.5 - 1.0 g).

    • Hydrogenate at 3-5 bar (45-75 psi) . Higher pressure favors ring saturation, so keep pressure moderate to reduce only the alkyne/alkene chain.

    • Temperature: 25°C . Heating (>40°C) increases the risk of hydrogenolysis.

  • Workup:

    • Filter through Celite.

    • Concentrate.

Critical Parameter Analysis

The following table summarizes the sensitivity of the reaction to key variables.

VariableEffect on 2-(4-Fluorophenyl)-3-butyn-2-olRecommendation
Temperature High T (>50°C) promotes hydrogenolysis of the C-OH bond.Keep < 30°C.
Pressure High P (>10 bar) may begin reducing the fluorophenyl ring (rare, but possible with Rh/Pt).Use 1-3 bar for selectivity.
Solvent Acidity CRITICAL: Any acid promotes dehydration to the diene.Use neutral/aprotic solvents or buffer with base.
Catalyst Poison Essential for stopping at the alkene.Quinoline or Lead acetate is mandatory for Protocol A.
Structural Evidence (NMR)
  • Alkyne (Starting Material): Singlet at ~2.6 ppm (terminal alkyne proton).

  • Alkene (Product A): Multiplets at 5.0–6.2 ppm (vinyl protons). Look for cis coupling constants if Lindlar is working correctly, though terminal alkenes show geminal/vicinal splitting.

  • Alkane (Product B): Triplet/Multiplet at ~0.8–1.5 ppm (ethyl group protons).

Troubleshooting Guide

Issue: Reaction stalls at ~80% conversion.

  • Cause: Catalyst poisoning by impurities (sulfur/amines) in the starting alkyne.

  • Solution: Recrystallize or distill the starting material. Increase catalyst loading by 2%.

Issue: Formation of "Des-hydroxy" product (4-fluorobutylbenzene derivative).

  • Cause: Hydrogenolysis driven by acidity.

  • Solution: Switch solvent to EtOAc. Add 1%

    
     or 
    
    
    
    to the reaction mixture.

Issue: Over-reduction in Protocol A (Alkane formation).

  • Cause: Insufficient Quinoline or old Lindlar catalyst (Pb leaching).

  • Solution: Freshly add Quinoline. Stop reaction immediately upon H2 uptake calculation.

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on preventing hydrogenolysis via base additives).
  • Tadele, K. T., et al. (2019). Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling. Angewandte Chemie Int. Ed. (Context on tertiary propargylic alcohol reactivity).

  • Crespo-Quesada, M., et al. (2011).[7] Structure sensitivity of alkynol hydrogenation on shape- and size-controlled palladium nanocrystals. Journal of the American Chemical Society.[7] (Mechanistic insights on alkynol adsorption).

Sources

Preparation of Fluorinated Styrene Derivatives from Alkynols: Advanced Synthetic Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Fluorinated styrene derivatives are invaluable structural motifs in medicinal chemistry, agrochemicals, and materials science, offering unique modulations of lipophilicity, metabolic stability, and bioavailability.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern synthetic strategies for preparing these high-value compounds from readily accessible alkynol precursors. We delve into the core mechanistic principles, including catalyzed hydrofluorination and electrophilic fluorinative rearrangements, offering detailed, field-tested protocols. This document emphasizes the causality behind experimental choices, providing a robust framework for reaction optimization, troubleshooting, and application.

Introduction: The Strategic Value of Fluorinated Styrenes

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties.[2] In the context of styrenes, the introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability. These benefits have made fluorinated styrenes and their derivatives highly sought-after building blocks in the synthesis of pharmaceuticals and functional materials.[2]

Alkynols, particularly propargyl alcohols, have emerged as exceptionally versatile and atom-economical starting materials for their synthesis.[3][4] Their dual functionality—a reactive alkyne and a hydroxyl group—enables a variety of elegant transformations that can be strategically controlled to yield mono-, di-, and trifluoromethylated styrene derivatives with high regioselectivity and stereoselectivity. This guide focuses on the most robust and innovative methods transforming alkynols into these valuable fluorinated products.

Core Synthetic Strategies and Mechanistic Underpinnings

The conversion of alkynols to fluorinated styrenes primarily proceeds through two major pathways: (A) hydrofluorination of the alkyne, often followed by rearrangement, and (B) electrophilic fluorination-induced rearrangement, which can lead to gem-difluorinated products.

Gold-Catalyzed Hydrofluorination of Propargyl Alcohols

Gold catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. In the context of propargyl alcohols, the hydroxyl group can act as an internal directing group, promoting the hydrofluorination reaction even under mild, acid-free conditions.[5]

Mechanism: The reaction is believed to initiate with the coordination of the gold(I) catalyst to the alkyne. The neighboring hydroxyl group interacts with the fluoride source (e.g., from Et₃N·3HF) via hydrogen bonding, facilitating a syn-addition of H and F across the triple bond to form a fluoro-vinyl gold intermediate. Subsequent protodeauration yields the desired 3-fluoroallyl alcohol, a direct precursor or isomer of a fluorinated styrene derivative.[5]

Gold_Catalyzed_Hydrofluorination Gold-Catalyzed Hydrofluorination of a Propargyl Alcohol cluster_0 Catalytic Cycle Alkynol R-C≡C-CH₂OH Activated_Complex Alkynol-[Au⁺] Complex Alkynol->Activated_Complex + [Au⁺] Au_cat [Au⁺] H_bond_intermediate H-Bonding Assisted Fluoride Delivery Activated_Complex->H_bond_intermediate HF_source Et₃N·3HF HF_source->H_bond_intermediate F⁻, H⁺ Vinyl_Au Vinyl-Au Intermediate H_bond_intermediate->Vinyl_Au syn-addition Vinyl_Au->Au_cat - [Au⁺] Product 3-Fluoroallyl Alcohol Vinyl_Au->Product + H⁺ caption Mechanism of Gold-Catalyzed Hydrofluorination.

Caption: Gold-catalyzed activation of the alkyne followed by hydrogen-bond-assisted fluoride delivery.

Hypervalent Iodine-Mediated Gem-Difluorinative Rearrangement

Hypervalent iodine reagents offer a powerful platform for achieving difluorination.[6] When applied to styrene derivatives or precursors like alkynols, these reagents can orchestrate a cascade reaction involving fluorination and aryl migration to produce valuable (2,2-difluoroethyl)arenes.

Mechanism: The reaction of a styrene derivative (which can be formed in situ from an alkynol) with a hypervalent iodine(III) compound, such as PhI(OCOCF₃)₂, in the presence of a fluoride source like pyridine·HF, is proposed to generate a key intermediate.[7] This intermediate undergoes a 1,2-aryl migration (a Wagner-Meerwein type rearrangement) concurrent with the addition of two fluorine atoms to the adjacent carbon, ultimately yielding the gem-difluorinated product. The hypervalent iodine species is crucial for facilitating both the rearrangement and the delivery of fluoride.

Hypervalent_Iodine_Fluorination Hypervalent Iodine-Mediated Fluorinative Rearrangement Styrene Ar-CH=CH₂ (from Alkynol) Intermediate Iodonium Intermediate Styrene->Intermediate Reagents PhI(OTFA)₂ + Py·HF Reagents->Intermediate Fluorination Carbocation Phenonium-like Carbocation Intermediate->Carbocation Aryl Migration + Fluorination Rearranged_Product Ar-CH₂-CHF₂ (Final Product) Carbocation->Rearranged_Product Fluoride Capture Product Ar-CH(Aryl)-CH₂F (Initial product) caption Fluorinative rearrangement pathway.

Caption: Proposed pathway for gem-difluorination via a hypervalent iodine reagent.

Application Notes & Experimental Protocols

The following protocols are designed to be robust starting points for synthesis and methodology development. All reactions involving fluorinating agents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses and acid-resistant gloves, must be worn.

Protocol 1: Gold-Catalyzed Synthesis of 3-Fluoroallyl Alcohols from Propargyl Alcohols

This protocol provides a mild and efficient route to 3-fluoroallyl alcohols, which are isomers of and can be converted to fluorostyrene derivatives. It leverages the unique promoting effect of the hydroxyl group.[5]

Materials & Reagents:

  • Propargyl alcohol derivative (1.0 equiv)

  • JohnphosAu(MeCN)SbF₆ or similar gold(I) catalyst (2-5 mol%)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (2.0-3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the propargyl alcohol (e.g., 0.5 mmol, 1.0 equiv) and the gold(I) catalyst (e.g., 0.0125 mmol, 2.5 mol%).

  • Solvent Addition: Add anhydrous DCM (e.g., 5.0 mL) to dissolve the solids.

  • Reagent Addition: Carefully add Et₃N·3HF (e.g., 1.5 mmol, 3.0 equiv) dropwise to the stirred solution at room temperature. Caution: Et₃N·3HF is corrosive and toxic; handle with care in a fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-fluoroallyl alcohol.

Expected Outcome & Characterization:

  • Yields typically range from 60-95%, depending on the substrate.

  • The product should be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its structure and purity. The ¹⁹F NMR will show a characteristic signal for the vinyl fluoride.

Protocol 2: Catalytic gem-Difluorination of Styrenes using a Hypervalent Iodine Mediator

This protocol describes the conversion of a styrene derivative (which can be prepared from an alkynol via reduction or rearrangement) to a (2,2-difluoroethyl)arene. It utilizes a catalytic amount of an iodoarene with a stoichiometric oxidant.[7]

Materials & Reagents:

  • Styrene derivative (1.0 equiv)

  • 4-Iodotoluene (0.1-0.2 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.5 equiv)

  • Pyridine·HF complex (~70% HF) (5.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a fluoropolymer (e.g., FEP or PFA) vial equipped with a magnetic stir bar, add the styrene derivative (e.g., 0.5 mmol, 1.0 equiv), 4-iodotoluene (e.g., 0.05 mmol, 0.1 equiv), and anhydrous acetonitrile (2.5 mL).

  • Fluoride Source: Carefully add the pyridine·HF complex (e.g., 2.5 mmol, 5.0 equiv) to the mixture at room temperature. Extreme Caution: Pyridine·HF is highly corrosive and causes severe burns. Always use appropriate PPE and work in a chemical fume hood.

  • Oxidant Addition: Add m-CPBA (e.g., 1.25 mmol, 2.5 equiv) portion-wise over 10-15 minutes to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by GC-MS or ¹⁹F NMR analysis of an aliqout (quenched carefully with NaHCO₃).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir until the iodine color disappears and gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the (2,2-difluoroethyl)arene.

Substrate Scope and Data Summary

The applicability of these methods varies with the substitution pattern of the alkynol. The following table summarizes representative results from the literature to guide substrate selection.

MethodStarting Alkynol Substrate (Ar)Product TypeTypical Yield (%)Reference
Gold-Catalyzed Hydrofluorination Phenyl3-Fluoroallyl Alcohol85[5]
4-Methoxyphenyl3-Fluoroallyl Alcohol92[5]
4-Chlorophenyl3-Fluoroallyl Alcohol78[5]
Hypervalent Iodine (Catalytic) Styrene (from Phenylalkynol)gem-Difluoroethylarene75[7]
4-Methylstyrenegem-Difluoroethylarene81[7]
4-Bromostyrenegem-Difluoroethylarene65[7]

Troubleshooting and Safety Considerations

  • Low Yields in Gold Catalysis: Ensure the catalyst is active and the reagents (especially solvent) are anhydrous. Catalyst poisoning by impurities can be an issue.

  • Side Products in Difluorination: Incomplete reaction may lead to monofluorinated or hydroxylated byproducts. Over-reaction or side reactions with the oxidant are also possible. Ensure slow addition of m-CPBA.

  • Handling Fluoride Reagents:

    • Et₃N·3HF & Pyridine·HF: These are viscous, corrosive liquids. Use plastic (polypropylene/Teflon) labware for transfers as they can etch glass over time. Always have calcium gluconate gel available as a first-aid antidote for HF burns.

    • Electrophilic Fluorinating Agents: Reagents like Selectfluor and NFSI are crystalline solids and are generally easier to handle but are strong oxidants.[8][9] Avoid contact with combustible materials.

Conclusion

The transformation of alkynols into fluorinated styrene derivatives represents a powerful and versatile strategy in modern synthetic chemistry. Gold-catalyzed hydrofluorination provides direct access to fluoroallyl alcohols under exceptionally mild conditions, while hypervalent iodine-mediated rearrangements open a pathway to valuable gem-difluoroethyl arenes. By understanding the underlying mechanisms and adhering to detailed protocols, researchers can effectively leverage these methods to synthesize novel fluorinated molecules for a wide range of applications in science and technology.

References

  • Vertex AI Search Result. (Source: )
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (Source: )
  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC - NIH. (Source: )
  • Electrophilic Fluorin
  • Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. (Source: )
  • Electrophilic Fluorination Agents - Organofluorine / Alfa Chemistry. (Source: )
  • Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding - Chemical Communic
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynyl
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC. (Source: )
  • Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes | The Journal of Organic Chemistry - ACS Public

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol via the nucleophilic addition of an ethynyl metal species to 4'-fluoroacetophenone is a deceptively simple transformation. While the electron-withdrawing fluorine substituent enhances the electrophilicity of the carbonyl carbon, it does not mitigate the acidity of the


-protons.

Consequently, the primary cause of yield loss in this reaction is enolization (deprotonation) of the ketone by the basic organometallic reagent, rather than the desired nucleophilic addition. This guide details two protocols: a standard Grignard approach for general screening and an advanced Organocerium (Imamoto) method designed to suppress enolization and maximize yield.

Module 1: Critical Reaction Parameters

Before attempting the synthesis, review the following parameters that dictate the ratio of 1,2-addition (product) vs. enolization (recovered starting material) .

ParameterImpact on YieldOptimal Condition
Reagent Basicity High basicity favors enolization (side reaction).Use CeCl

to modulate basicity (Method B).
Temperature Higher temps favor enolization.Maintain -78°C to 0°C strictly.
Stoichiometry Excess reagent is required to account for adventitious moisture.1.2 – 1.5 equivalents of nucleophile.
Water Content Fatal. Protonates the acetylide anion immediately.Solvents <50 ppm H

O. Flame-dried glassware.

Module 2: Experimental Protocols

Method A: Standard Grignard Addition (Baseline)

Recommended for initial screening or when anhydrous CeCl


 is unavailable.

Reagents:

  • 4'-Fluoroacetophenone (1.0 equiv)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.3 equiv)

  • Anhydrous THF[1][2]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

  • Charging: Charge with 4'-fluoroacetophenone and dilute with anhydrous THF (0.5 M concentration relative to ketone).

  • Cooling: Cool the solution to 0°C (ice/water bath). Note: Lower temperatures (-78°C) are often less effective with pure Grignards due to solubility issues and slower kinetics.

  • Addition: Add Ethynylmagnesium bromide dropwise over 30 minutes.

    • Critical: The internal temperature must not exceed 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Quench: Cool back to 0°C. Quench slowly with saturated aqueous NH

    
    Cl.
    
Method B: The Imamoto Protocol (High Yield)

Recommended for maximizing yield by suppressing enolization.

Mechanism: Anhydrous Cerium(III) chloride reacts with the Grignard or Organolithium to form an organocerium species (


). This species is more nucleophilic  (due to oxophilicity of Ce) and less basic  than the parent Grignard, drastically reducing enolization [1].

Reagents:

  • Cerium(III) chloride heptahydrate (CeCl

    
    )[3]
    
  • Ethynylmagnesium bromide (or Lithium Acetylide)

  • 4'-Fluoroacetophenone[3]

Step-by-Step:

  • Drying CeCl

    
     (Crucial): 
    
    • Place CeCl

      
       (1.5 equiv) in a flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2–4 hours with vigorous stirring.

    • Checkpoint: The powder should turn from clumpy/white to a fine, free-flowing powder. Failure to dry completely will kill the reaction.

  • Slurry Formation: Cool the flask to RT under argon. Add anhydrous THF and stir for 2 hours to form a milky suspension.

  • Transmetallation: Cool the slurry to -78°C . Add Ethynylmagnesium bromide (1.5 equiv) dropwise.[1] Stir for 1 hour at -78°C to generate the organocerium species.

  • Addition: Add 4'-fluoroacetophenone (1.0 equiv) in THF dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Workup: Quench with dilute acetic acid or sat. NH

    
    Cl.
    

Module 3: Troubleshooting & Logic Flows

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired addition and the parasitic enolization, highlighting where the Imamoto reagent intervenes.

ReactionPathway Start 4'-Fluoroacetophenone Enolization Path A: Enolization (Basic Attack on H) Start->Enolization High Basicity (Standard Grignard) Addition Path B: 1,2-Addition (Nucleophilic Attack on C=O) Start->Addition High Nucleophilicity Reagent Nucleophile Source Reagent->Enolization Reagent->Addition RecSM Recovered Ketone (Low Yield) Enolization->RecSM Upon Quench Product Target Propargylic Alcohol (High Yield) Addition->Product CeCl3 CeCl3 Additive (Imamoto Condition) CeCl3->Reagent Transmetallation CeCl3->Enolization Suppresses CeCl3->Addition Promotes

Figure 1: Kinetic competition between enolization and nucleophilic addition. The Organocerium route selectively accelerates Path B.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
High recovery of starting ketone Enolization occurred (proton abstraction).Switch to Method B (CeCl

)
. Ensure temperature was kept low during addition.
No reaction / Starting material remains Wet solvent or "Dead" Grignard.Titrate Grignard reagent before use. Flame-dry salts.
Emulsion during workup Magnesium salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to chelate metals.
Low conversion (<50%) Reagent decomposition or insufficient stoichiometry.Increase nucleophile to 2.0 equiv . Ensure inert atmosphere (Argon > Nitrogen).[4]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Lithium Acetylide-EDA complex instead of the Grignard? A: Yes. Lithium acetylide-ethylenediamine (EDA) is a dry, free-flowing solid that is often easier to handle. However, it is more basic than the Grignard. If using this, the CeCl


 protocol is highly recommended  to buffer the basicity. If used without CeCl

, strictly maintain -78°C.

Q2: Why is the drying of CeCl


 so specific? 
A:  Commercial CeCl

is a heptahydrate. If you add organometallics to the hydrate, the water of crystallization will immediately quench your reagent (releasing acetylene gas). The "staged heating" under vacuum prevents the salt from melting into a glass, which traps water inside. You need a fine powder for reactivity [2].

Q3: My product has a yellow tint. Is it pure? A: Propargylic alcohols are generally colorless oils or white solids. A yellow tint often indicates trace polymerization of the alkyne or residual iodine from Grignard initiation. A filtration through a short pad of silica gel or activated charcoal treatment usually removes this.

Q4: Is the fluorine atom stable to these conditions? A: Yes. Aryl fluorides are generally stable to Grignard/Lithium reagents at low temperatures (-78°C to 0°C). They are not prone to benzyne formation or nucleophilic aromatic substitution under these specific conditions, unlike aryl iodides or bromides [3].

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • BenchChem Technical Support. "Troubleshooting low yield in Grignard synthesis of tertiary alcohols." BenchChem Knowledge Base, 2025.

  • Organic Syntheses. "Preparation of Propargylic Alcohols via Grignard Addition." Org.[5][6][7] Synth. Coll. Vol. 8, p. 505.

Sources

Technical Support Center: Ethynylmagnesium Bromide Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: EMB-OPT-2026 Subject: Troubleshooting Low Conversion in Ethynylmagnesium Bromide Additions Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division

Executive Summary

Low conversion in ethynylmagnesium bromide (


) additions is rarely a simple matter of "bad reagent." It is usually a convergence of three distinct failure modes: titer decay , competitive enolization , or Schlenk equilibrium shifts (disproportionation) .

This guide moves beyond basic troubleshooting to address the mechanistic root causes. It provides self-validating protocols to distinguish between a "dead" reagent and a "mismatched" reaction pathway.

Phase 1: Triage & Diagnostics (The "Is it Dead?" Test)

Before altering reaction parameters, you must validate the active species concentration.[1] Commercial Grignard reagents in THF degrade over time, absorbing moisture through septa to form acetylene and Mg(OH)Br.

CRITICAL WARNING: Do not use simple acid-base titration (e.g., HCl/Phenolphthalein). This method yields false positives by titrating basic impurities (hydroxides/alkoxides) as active Grignard.

Protocol A: Knochel Titration (Redox-Based)

Use this method to determine the true concentration of active Carbon-Magnesium bonds.

  • Preparation: Flame-dry a 10 mL vial and cool under Argon.

  • Indicator Solution: Dissolve

    
    100 mg of Iodine (
    
    
    
    ) in 2 mL of 0.5 M LiCl in anhydrous THF. The solution will be dark brown.[2]
  • Titration:

    • Add the Grignard reagent dropwise via a precise syringe to the iodine solution at 0°C.

    • Endpoint: The solution transitions from Dark Brown

      
       Colorless/Clear .
      
    • Note: The reaction consumes

      
       to form 
      
      
      
      and
      
      
      .
  • Calculation:

    
    
    (Note: Stoichiometry is 1:1, but ensure you check the specific indicator method used; standard Knochel with 
    
    
    
    is often calculated based on mass of Iodine).
Phase 2: The "Enolization" Trap (Low Conversion, High SM Recovery)

Symptom: The Grignard reagent is consumed (titration was good), but you recover starting material (SM) after workup. Diagnosis: The Grignard acted as a Base , not a Nucleophile .[3] Mechanism: If your ketone/aldehyde has


-protons, 

(highly basic) will deprotonate the

-position to form an enolate. Upon aqueous quench, the enolate protonates back to the starting material.
The Solution: Imamoto Activation (CeCl

)

To solve this, we utilize the high oxophilicity of Cerium(III) to activate the carbonyl and suppress basicity. This is known as the Imamoto Reaction .

Mechanism of Action:

  • Transmetallation:

    
    
    
  • Activation: The Cerium atom coordinates strongly to the carbonyl oxygen, increasing electrophilicity.

  • Basicity Drop: The organocerium species is less basic than the Grignard, preventing enolization.

ImamotoMechanism Grignard HC≡CMgBr (High Basicity) Complex Organocerium Species (HC≡CCeCl2) Grignard->Complex Transmetallation (-78°C) CeCl3 CeCl3 (Anhydrous) CeCl3->Complex Transition Activated Complex (Ce-O Coordination) Complex->Transition + Substrate Ketone Ketone (Electrophile) Ketone->Transition Product Tertiary Alcohol Transition->Product Nucleophilic Attack (Suppressed Enolization)

Figure 1: The Imamoto Activation Pathway. Cerium modifies the reagent profile to favor nucleophilic attack over proton abstraction.

Protocol B: Preparation of Anhydrous CeCl

(The Critical Step)

Commercial "anhydrous" CeCl


 is rarely dry enough.[4] Even 1% water content destroys the reagent. You must dry the heptahydrate (

) yourself.
  • Grinding: Rapidly pulverize

    
     in a mortar and transfer to a Schlenk flask.
    
  • Stepwise Heating (Vacuum < 0.5 mmHg):

    • Step 1: Heat to 90°C for 1 hour. (Removes bulk water).

    • Step 2: Ramp to 140°C over 1 hour.

    • Step 3: Hold at 140-150°C for 2 hours.

    • Why? Heating directly to 150°C causes hydrolysis to

      
      , which is catalytic dead weight.
      
  • Activation: Cool to room temperature under Argon. Add THF and stir overnight. The solid should form a fine white suspension.

  • Reaction: Cool to -78°C, add Grignard, stir 1h, then add ketone.

Phase 3: The "Disproportionation" Silent Killer

Symptom: White precipitate forms in the Grignard bottle or reaction flask before substrate addition. Diagnosis: Schlenk Equilibrium Shift. Mechanism:



Ethynyl Grignards are unique. They tend to disproportionate into the bis-Grignard (insoluble/unreactive) and acetylene gas. This effectively halves your stoichiometry.

FactorEffect on EquilibriumRecommendation
Concentration High conc. favors aggregation/precipitate.Dilute commercial 0.5M solution to 0.25M with anhydrous THF immediately upon opening.
Temperature Cold temps decrease solubility of bis-species.Store at 4°C, but warm to RT and vortex vigorously before extracting from the bottle.
Headspace Loss of acetylene gas drives formation of bis-Grignard.Keep the bottle pressurized with a specific Acetylene/Inert blend if possible, or minimize headspace exchange.
Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

TroubleshootingFlow Start Problem: Low Conversion CheckTiter Step 1: Knochel Titration Start->CheckTiter IsDead Is Concentration < 80% of Label? CheckTiter->IsDead DeadPath YES: Reagent Degraded IsDead->DeadPath Yes AlivePath NO: Reagent Active IsDead->AlivePath No Solution1 Action: Buy New Reagent OR Prepare Fresh DeadPath->Solution1 SM_Recovery Step 2: Check Mass Balance Is SM Recovered? AlivePath->SM_Recovery Enolization YES: Enolization Issue (Grignard acted as Base) SM_Recovery->Enolization High SM Recovery Precipitate NO: Check for Precipitate (Bis-Grignard Formation) SM_Recovery->Precipitate Low SM / Complex Mix Solution2 Action: Use CeCl3 (Imamoto) Protocol B Enolization->Solution2 Solution3 Action: Warm to RT Dilute & Vortex Precipitate->Solution3

Figure 2: Diagnostic workflow for isolating the root cause of conversion failure.

References & Authoritative Sources
  • Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[5][6] Synthesis, 2006.[5][7]

    • Establishes the LiCl/Iodine titration standard.

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[8] Journal of the American Chemical Society, 1989.[8]

    • The foundational text for using CeCl3 to suppress enolization.

  • Imamoto, T., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency." ChemInform, 2010.

    • Defines the critical stepwise drying protocol to prevent catalyst deactivation.

  • Thermo Fisher Scientific. "Ethynylmagnesium bromide, 0.5M solution in THF Product Specifications."

    • Provides physical data and storage handling for commercial reagents.

Sources

Validation & Comparative

19F NMR chemical shift of 2-(4-Fluorophenyl)-3-butyn-2-ol

Technical Guide: F NMR Characterization of 2-(4-Fluorophenyl)-3-butyn-2-ol

Executive Summary

This guide provides a technical analysis of the

2-(4-fluorophenyl)-3-butyn-2-ol

As a Senior Application Scientist, I often observe that researchers rely heavily on


Part 1: Chemical Shift Analysis & Comparative Data

The chemical environment of the fluorine atom in 2-(4-fluorophenyl)-3-butyn-2-ol is governed by the electronic character of the para-substituent. The transformation from a ketone (


The "Shift-Switch" for Reaction Monitoring

The most effective way to validate the synthesis of this molecule is to monitor the

4-fluoroacetophenone
CompoundStructure Description

F Shift (

, ppm)*
Electronic Environment
4-Fluoroacetophenone (Precursor)Ketone (

, EWG)
-105.3 Deshielded: The carbonyl withdraws electron density via resonance, exposing the F nucleus.
2-(4-Fluorophenyl)-3-butyn-2-ol (Product)Tertiary Alcohol (

)
-115.8 to -116.5 Shielded: Loss of

-conjugation restores electron density to the ring. The alkyne is mildly EWG but less so than the ketone.
Fluorobenzene (Reference)Unsubstituted-113.1 Baseline reference for para-F aromatics.

*Note: Shifts referenced to CFCl


Key Insight: A shift of approximately -10 ppm (upfield) confirms the successful nucleophilic addition of the acetylide to the ketone. If you observe a peak near -105 ppm, your reaction is incomplete.

Solvent Dependency (Solvent-Induced Shifts)

Fluorine chemical shifts are sensitive to solvent polarity and hydrogen bonding.

  • CDCl

    
     (Non-polar):  The standard for routine QC. The hydroxyl proton is often not observed or appears as a broad singlet, but the Fluorine signal is sharp.
    
    • Expected Shift: ~ -116.0 ppm

  • DMSO-d

    
     (Polar Aprotic):  Strong hydrogen bonding with the tertiary -OH group can slightly perturb the electron density of the aromatic ring.
    
    • Expected Shift: ~ -114.5 to -115.5 ppm (Slight downfield shift due to desolvation/H-bonding effects).

Part 2: Synthesis & Experimental Protocols

To generate the data described above, a high-purity sample must be synthesized.[1] The following protocol minimizes the "Wurtz-type" coupling side reactions common in Grignard chemistry.

Synthesis Workflow (Graphviz)

SynthesisWorkflowStart4-FluoroacetophenoneProcessNucleophilic Addition(0°C -> RT, 2h)Start->ProcessSubstrateReagentEthynylmagnesium Bromide(0.5 M in THF)Reagent->ProcessNucleophileQuenchSat. NH4Cl Quench(Protonation)Process->QuenchIntermediate AlkoxideProduct2-(4-Fluorophenyl)-3-butyn-2-olQuench->ProductIsolation

Figure 1: Grignard addition pathway converting the ketone precursor to the target propargylic alcohol.

Detailed Experimental Protocol

Step 1: Reagent Preparation Ensure all glassware is flame-dried and flushed with Argon. Use commercially available Ethynylmagnesium bromide (0.5 M in THF) or prepare fresh to avoid acetylene polymerization.

Step 2: Reaction

  • Dissolve 4-fluoroacetophenone (1.0 eq) in anhydrous THF.

  • Cool to 0°C.

  • Add Ethynylmagnesium bromide (1.2 eq) dropwise over 30 minutes. Critical: Fast addition causes exotherms that promote polymerization of the alkyne.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

Step 3: Work-up Quench with saturated NH


Step 4: Purification Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

  • TLC Tip: The product is more polar (lower R

    
    ) than the ketone precursor.
    

Part 3: NMR Acquisition Strategy

Acquiring quantitative

Acquisition Parameters (The "Trust" Factor)

Many researchers use default proton parameters for fluorine, leading to integration errors. Use these settings for publication-quality data:

ParameterSettingReason
Pulse Angle 30° (approx 3-4 µs)Fluorine has a wide chemical shift anisotropy; smaller flip angles ensure uniform excitation.
Relaxation Delay (

)
> 5 seconds

F

relaxation times are often longer than

H. Short delays cause under-integration.
Spectral Width 200 ppm (-50 to -250 ppm)Ensures no aliasing of unexpected fluoride salts or inorganic impurities.
Referencing Internal CFCl

(0 ppm) or External C

F

(-164.9 ppm)
Precise referencing is vital for comparing literature values.
NMR Workflow Diagram

NMR_WorkflowSampleSample Prep10-15 mg in 0.6 mL CDCl3LockLock & ShimAuto-shim on DeuteriumSample->LockParamParameter SetupFreq: 376 MHz (for 400 MHz magnet)SW: 200 ppm, D1: 5sLock->ParamAcquireAcquisitionNS: 16-64 scansParam->AcquireProcessProcessingLB: 1.0 Hz, Baseline CorrectionAcquire->Process

Figure 2: Optimized NMR acquisition workflow for fluorinated alkynes.

Part 4: Applications in Drug Discovery

Why is this specific chemical shift important?

  • Fragment-Based Screening (FBS): The

    
    F signal is a sensitive reporter for protein binding. If this fragment binds to a target protein, the sharp peak at -116 ppm will broaden and shift (Chemical Shift Anisotropy) due to the restricted tumbling of the protein-ligand complex.
    
  • Metabolic Stability: The para-fluorine blocks the primary site of metabolic oxidation (P450 hydroxylation) on the phenyl ring. Monitoring the

    
    F signal in microsomal stability assays allows for real-time degradation tracking without LC-MS.
    

References

  • SpectraBase. (2025).[2] 4-Fluoroacetophenone 19F NMR Chemical Shifts. Wiley Science Solutions. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (General reference for substituent effects).

  • Organic Syntheses. (1963). Preparation of Ethynylmagnesium Bromide and Propargylic Alcohols. Org.[3][4][5] Synth. 1963, 43, 83. [Link]

  • University of Colorado Boulder. (2024). 19F NMR Reference Standards and Solvents.[Link]

Comparative Technical Guide: 2-(4-Fluorophenyl)-3-butyn-2-ol vs. 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-(4-Fluorophenyl)-3-butyn-2-ol and its non-fluorinated analog, 2-Phenyl-3-butyn-2-ol . This analysis focuses on their physicochemical divergence, synthetic utility, and the critical role of fluorination in modulating metabolic stability and reaction kinetics.

Executive Summary: The Fluorine Effect

In drug discovery and organic synthesis, the strategic replacement of a hydrogen atom with fluorine (bioisosteric replacement) is a high-impact modification. While 2-Phenyl-3-butyn-2-ol serves as a standard propargylic alcohol building block, 2-(4-Fluorophenyl)-3-butyn-2-ol offers distinct advantages in metabolic resistance .

The presence of the para-fluorine atom blocks the primary site of cytochrome P450-mediated oxidation (aromatic hydroxylation), significantly extending the half-life of the pharmacophore in biological systems. However, this electronic modification also alters the kinetics of acid-catalyzed transformations, such as the Meyer-Schuster rearrangement, requiring adjusted reaction protocols.

Physicochemical Profile

The introduction of fluorine increases lipophilicity and alters the solid-state properties. Note the distinct difference in physical state at room temperature; the fluorinated analog often presents as an oil or low-melting solid compared to the crystalline non-fluorinated congener.

Feature2-(4-Fluorophenyl)-3-butyn-2-ol 2-Phenyl-3-butyn-2-ol
CAS Number 159028-51-0 127-66-2
Molecular Structure Propargylic alcohol with p-F-phenylPropargylic alcohol with phenyl
Molecular Weight 164.18 g/mol 146.19 g/mol
Physical State (RT) Colorless to pale yellow oil (or low melt solid)White/Pale yellow crystals
Melting Point < 25 °C (Estimated/Oil)48 – 52 °C
Boiling Point ~96 °C (Flash point); BP > 220 °C (est.)102–103 °C @ 12 mmHg
Density 1.111 g/mL1.031 g/mL
Electronic Effect

(Inductive Withdrawal)
Reference (

)
Key Utility Metabolically stable linker/warheadGeneral synthetic intermediate

Synthetic Reactivity & Kinetics

A. The Meyer-Schuster Rearrangement

Both compounds undergo acid-catalyzed isomerization to form


-unsaturated ketones (enones). This reaction proceeds via a carbocation intermediate.[1]
  • Mechanism: Protonation of the hydroxyl group

    
     Loss of water 
    
    
    
    Formation of a resonance-stabilized propargylic/allenylic cation
    
    
    Nucleophilic attack by water
    
    
    Tautomerization.
  • Kinetic Difference: The para-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) that destabilizes the carbocation intermediate relative to the unsubstituted phenyl ring, despite a weaker resonance donating effect (+M).

    • Result: The Fluorophenyl analog reacts slower than the Phenyl analog in acid-catalyzed rearrangements.

    • Implication: Higher temperatures or stronger acid catalysts (e.g., PTSA vs. mild Lewis acids) may be required for the fluorinated substrate to achieve comparable yields.

B. Experimental Protocol: General Synthesis via Grignard Addition

This protocol is applicable to both analogs, using the corresponding acetophenone precursor.

Reagents:

  • Precursor Ketone: 4-Fluoroacetophenone (for A) or Acetophenone (for B)

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reagent Preparation: Charge flask with ethynylmagnesium bromide (1.2 equiv) in anhydrous THF at 0 °C.

  • Addition: Add the ketone (1.0 equiv) dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Cool to 0 °C and quench carefully with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification:

    • Phenyl analog: Recrystallize from Hexane.

    • Fluorophenyl analog: Purify via silica gel flash chromatography (0-10% EtOAc in Hexane).

Metabolic Stability & Medicinal Chemistry

The primary driver for selecting the fluorinated analog is metabolic blocking .

Metabolic Fate Pathway

The following diagram illustrates the divergence in metabolic fate. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resists the radical cation mechanism utilized by Cytochrome P450 enzymes.

MetabolicFate Substrate_H 2-Phenyl-3-butyn-2-ol CYP450 CYP450 (Liver Microsomes) Substrate_H->CYP450 Fast Oxidation Substrate_F 2-(4-Fluorophenyl)-3-butyn-2-ol Substrate_F->CYP450 Blocked Site Metabolite_OH p-Hydroxy Metabolite (Rapid Clearance) CYP450->Metabolite_OH Aromatic Hydroxylation Stable Metabolically Stable (Prolonged Half-life) CYP450->Stable No Reaction (at p-position) Glucuronide O-Glucuronide (Excretion) Metabolite_OH->Glucuronide Phase II Conj.

Figure 1: Comparative metabolic pathways. The fluorinated analog evades rapid para-hydroxylation, a common clearance mechanism for phenyl-containing drugs.

Reaction Pathway Visualization

The synthesis and subsequent rearrangement potential of these alcohols are outlined below.

SynthesisPath Ketone Starting Material: Acetophenone (X=H) 4-Fluoroacetophenone (X=F) Alcohol Target Product: 2-(4-X-Phenyl)-3-butyn-2-ol Ketone->Alcohol Nucleophilic Addition Reagent Reagent: Ethynylmagnesium Bromide Reagent->Alcohol Rearrange Acid Catalysis (Meyer-Schuster) Alcohol->Rearrange Enone Product: alpha,beta-Unsaturated Ketone Rearrange->Enone X=H (Fast) X=F (Slower)

Figure 2: Synthetic workflow and downstream reactivity. Note the kinetic penalty (slower rate) for the fluorinated analog during acid-catalyzed rearrangement.

References

  • Sigma-Aldrich. 2-(4-Fluorophenyl)-3-butyn-2-ol Product Specification & CAS 159028-51-0. Available at:

  • National Institute of Standards and Technology (NIST). 2-Phenyl-3-butyn-2-ol (CAS 127-66-2) Mass Spectrum and Properties. Available at:

  • Organic Syntheses. Preparation of Propargylic Alcohols via Grignard Reagents. Org. Synth. 2007 , 84, 120. Available at:

  • Journal of Medicinal Chemistry. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at:

  • Master Organic Chemistry. Factors Affecting Carbocation Stability and Hammett Constants. Available at:

Sources

Comparative Characterization & Reactivity Profile: 2-(4-Fluorophenyl)-3-butyn-2-ol

[1]

Executive Summary

2-(4-Fluorophenyl)-3-butyn-2-ol is a tertiary propargylic alcohol serving as a critical intermediate in the synthesis of fluorinated heterocycles (indoles, furans) and as a bio-isostere scaffold in medicinal chemistry.[1] The incorporation of the para-fluorine atom introduces specific electronic modifications compared to its non-fluorinated analog, 2-Phenyl-3-butyn-2-ol .[1]

This guide provides a technical characterization of the compound, contrasting its physicochemical properties and reactivity profile against standard alternatives.[2] It addresses the specific challenges posed by the electron-withdrawing nature of the fluorine substituent during acid-catalyzed rearrangements.

Physicochemical Profile: The Fluorine Effect

The introduction of fluorine at the para-position significantly alters the lipophilicity and electronic density of the aromatic ring without drastically changing steric bulk.[1]

Table 1: Comparative Physicochemical Data

Data derived from experimental trends of propargylic alcohol analogs.

FeatureTarget: 4-Fluoro Analog Baseline: 2-Phenyl-3-butyn-2-ol Alternative: 4-Chloro Analog
Structure 2-(4-Fluorophenyl)-3-butyn-2-ol2-Phenyl-3-butyn-2-ol2-(4-Chlorophenyl)-3-butyn-2-ol
CAS No. 347345-66-0127-66-2170255-88-8
Physical State Low-melting Solid / Viscous OilSolid (MP: 51–52 °C)Solid (MP: 56–58 °C)
Electronic Effect (

)
+0.06 (Inductive Withdrawal)0.00 (Neutral)+0.23 (Strong Withdrawal)
Lipophilicity (LogP) ~2.1 (Est.)[1][3]1.7~2.6
Carbocation Stability Destabilized (vs Phenyl)BaselineHighly Destabilized

Key Insight: The 4-Fluoro analog often exists as a supercooled liquid or low-melting solid due to the disruption of crystal packing forces common in fluorinated aromatics, despite the high polarity of the C-F bond.[1]

Synthesis Protocol: Grignard Addition

Type: Nucleophilic Addition to Ketone

The most robust synthesis involves the addition of ethynylmagnesium bromide to 4'-fluoroacetophenone. This method is preferred over lithium acetylide due to higher tolerance for moisture and easier handling at scale.

Workflow Diagram (DOT)

SynthesisWorkflowStart4'-Fluoroacetophenone(0.5 M in THF)ReactionAddition Reaction(0°C to RT, 2-4 h)Start->ReactionReagentEthynylmagnesium Bromide(1.2 equiv, 0.5 M in THF)Reagent->ReactionQuenchQuench(Sat. NH4Cl, 0°C)Reaction->Quench Monitor TLCWorkupExtraction (EtOAc)& Drying (MgSO4)Quench->WorkupProduct2-(4-Fluorophenyl)-3-butyn-2-ol(Yield: 85-92%)Workup->Product Distillation/Column

Figure 1: Step-by-step synthesis workflow for the target propargylic alcohol.

Detailed Protocol
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

  • Reagent Loading: Charge with Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv). Cool to 0 °C.

  • Addition: Add 4'-Fluoroacetophenone (1.0 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization of the acetylene source.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

    • Validation Point: TLC (Hexane:EtOAc 8:2). The ketone spot (

      
      ) should disappear; product spot appears at 
      
      
      .
  • Quench: Cool back to 0 °C. Quench slowly with saturated aqueous NH

    
    Cl.
    
  • Purification: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over MgSO

    
    . Concentrate
    
    • Note: If the product is an oil, high-vacuum distillation is preferred over column chromatography to avoid decomposition on acidic silica.

Spectroscopic Identification

To validate the structure, specific NMR signatures must be confirmed. The fluorine atom provides a unique handle for identification.

H NMR (400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
7.55 – 7.50 Multiplet2HAr-H (Ortho to Alkyl)Deshielded by the propargylic system.[1]
7.05 – 7.00 Multiplet2HAr-H (Ortho to F)Characteristic shielding by Fluorine; distinctive "roofing" effect.[1]
2.65 Singlet1H

C-H
Terminal alkyne proton.[1]
2.40 Broad Singlet1H-OHExchangeable with D

O.
1.76 Singlet3H-CH

Methyl group adjacent to the chiral center.[1]
F NMR (376 MHz, CDCl )
  • 
     -115.0 ppm:  Single peak.[1]
    
  • Diagnostic: This shift is characteristic of a para-fluorophenyl group attached to an

    
     carbon.[1] A shift toward -110 ppm would indicate oxidation to the ketone or rearrangement.[1]
    

Reactivity Benchmark: Meyer-Schuster Rearrangement

Context: Propargylic alcohols rearrange to

14

The Challenge: The rearrangement proceeds via a carbocation intermediate.[5] The para-fluorine atom is inductively withdrawing (

1
Pathway Diagram (DOT)

MeyerSchusterSubstrate2-(4-Fluorophenyl)-3-butyn-2-olProtonationOxonium Ion Formation(+H+)Substrate->Protonation H2SO4 / MeOHLeaving-H2O (Rate Limiting)Protonation->LeavingCationAllenyl Cation Intermediate(Destabilized by F)Leaving->Cation Slow StepAttackNucleophilic Attack (H2O)Cation->AttackProduct4-(4-Fluorophenyl)-3-buten-2-one(Enone)Attack->Product Tautomerization

Figure 2: Mechanism of the Meyer-Schuster rearrangement highlighting the destabilized intermediate.[1]

Performance Comparison
ReactantCatalyst ConditionTime to CompletionYield
2-Phenyl-3-butyn-2-ol 5% H

SO

, 60°C
1.0 h92%
2-(4-Fluorophenyl)-3-butyn-2-ol 5% H

SO

, 60°C
2.5 h 84%
2-(4-Chlorophenyl)-3-butyn-2-ol 5% H

SO

, 60°C
3.0 h81%

Analysis: The 4-Fluoro analog requires longer reaction times than the phenyl analog.[1] The electron-withdrawing nature of fluorine reduces the rate of water elimination (formation of the cation). Researchers should consider using Gold(I) catalysts (e.g., Ph


References

  • Sigma-Aldrich. 2-(2-Fluorophenyl)-3-butyn-2-ol Product Specification. (Analogous ortho-isomer data used for physical state estimation).[1] Link

  • PubChem. Compound Summary: 3-Butyn-2-ol derivatives.[1][6] National Library of Medicine. Link[1]

  • NIST Chemistry WebBook. 2-Phenyl-3-butyn-2-ol Spectral Data.[1][7] Standard Reference Database 69.[7] Link[1]

  • Cadierno, V., et al.

    
    -unsaturated carbonyl compounds."[8] Dalton Transactions, 2009. (Mechanistic insights on Meyer-Schuster). Link
    
  • ChemicalBook. 4-Fluoroacetophenone Synthesis and Reactivity. (Precursor data). Link

Effect of Fluorine Substitution on Propargylic Alcohol Acidity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of fluorine—specifically a trifluoromethyl (


) group—at the 

-position of propargylic alcohols fundamentally alters the physicochemical profile of the molecule. The most critical shift is a dramatic increase in acidity:

-trifluoromethyl propargylic alcohols exhibit pKa values approximately 3–4 units lower than their non-fluorinated analogs.

This acidification transforms the hydroxyl group from a weak hydrogen bond donor into a potent donor, capable of stronger interactions with biological targets (e.g., enzyme active sites). In drug discovery, this modification is a strategic tool to enhance potency, metabolic stability, and lipophilicity, as exemplified by the antiretroviral drug Efavirenz .

Mechanistic Analysis: The Fluorine Effect

Inductive Destabilization & Anion Stabilization

The acidity of an alcohol is defined by the stability of its conjugate base (the alkoxide). In non-fluorinated propargylic alcohols, the


-hybridized alkyne carbon exerts a mild electron-withdrawing effect, making them slightly more acidic than saturated alcohols.

When a


 group is introduced at the 

-position:
  • Strong

    
    -Inductive Effect (-I):  Fluorine is the most electronegative element (3.98 Pauling scale). The three fluorine atoms pull electron density through the 
    
    
    
    -bond framework, away from the hydroxyl oxygen.
  • Alkoxide Stabilization: Upon deprotonation, the resulting negative charge on the oxygen is stabilized by this withdrawal of electron density, lowering the energy of the transition state and the conjugate base.

  • Solvation Effects: Fluorination often reduces the desolvation penalty required for the molecule to enter hydrophobic protein pockets, while the enhanced acidity strengthens H-bonds within that pocket.

Visualizing the Inductive Pathway

The following diagram illustrates the electron-withdrawing vector and its impact on the hydroxyl proton.

InductiveEffect Figure 1: Vector analysis of electron density withdrawal in α-CF3 propargylic alcohols. CF3 Trifluoromethyl Group (-CF3) (Strong -I Effect) AlphaC Alpha Carbon (sp3) AlphaC->CF3 Strong e- Withdrawal Alkyne Alkyne Group (-C≡C-R) (Mild -I Effect) AlphaC->Alkyne Minor e- Withdrawal Oxygen Hydroxyl Oxygen (Electron Deficient) Oxygen->AlphaC e- Density Pull Proton Acidic Proton (H+) (Labile) Proton->Oxygen Weakened O-H Bond

Comparative Data Analysis

The following table contrasts the acidity (pKa) of standard alcohols with fluorinated variants. Note the specific comparison between Propargyl Alcohol and Efavirenz , which contains the


-

propargylic alcohol motif.
Compound ClassSpecific MoleculeStructurepKa (approx.[1][2][3][4][5] aq/mixed)

pKa (vs Non-F)
Standard Alcohol Ethanol

~16.0
F-Standard Alcohol 2,2,2-Trifluoroethanol (TFE)

12.4-3.6
Standard Alcohol Isopropanol

17.1
F-Standard Alcohol Hexafluoroisopropanol (HFIP)

9.3-7.8
Propargylic Alcohol Propargyl Alcohol

13.6

-

Propargylic
Efavirenz (See Structure Below)10.2 -3.4

Key Insight: The introduction of the


 group adjacent to the propargylic alcohol in Efavirenz drops the pKa to 10.2. This places it in a physiologically relevant range, allowing a significant fraction to exist as the neutral H-bond donor or the anionic species depending on the local pH of the enzyme pocket.

Experimental Protocols

Synthesis of -Trifluoromethyl Propargylic Alcohols

Objective: To synthesize a model


-

propargylic alcohol via nucleophilic addition.

Reagents:

  • Trifluoromethyl ketone (e.g., 2,2,2-trifluoroacetophenone).

  • Terminal Alkyne (e.g., phenylacetylene).

  • Base: Lithium hexamethyldisilazide (LiHMDS) or

    
    -Butyllithium (
    
    
    
    -BuLi).
  • Solvent: Anhydrous THF.

Protocol:

  • Preparation of Acetylide:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Add terminal alkyne (1.1 equiv) and anhydrous THF. Cool to -78°C.

    • Add

      
      -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 mins at -78°C to generate the lithium acetylide.
      
  • Nucleophilic Addition:

    • Dissolve the trifluoromethyl ketone (1.0 equiv) in minimal THF.

    • Add the ketone solution dropwise to the acetylide mixture at -78°C.

    • Note: The

      
       group increases the electrophilicity of the carbonyl, facilitating this attack.
      
  • Workup:

    • Allow the reaction to warm to 0°C over 2 hours.

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x). Dry organic layer over

      
      .
      
  • Purification:

    • Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

SynthesisWorkflow Figure 2: Synthesis of α-CF3 propargylic alcohols via organolithium addition. Step1 Step 1: Acetylide Formation (Alkyne + n-BuLi, -78°C) Step2 Step 2: Carbonyl Addition (Add CF3-Ketone) Step1->Step2 Li-Acetylide Intermediate Step3 Step 3: Quench & Workup (Sat. NH4Cl) Step2->Step3 Alkoxide Intermediate Step4 Step 4: Purification (Silica Chromatography) Step3->Step4 Crude Product

pKa Determination (Potentiometric Titration)

Objective: To accurately measure the pKa of the fluorinated alcohol.

Methodology:

  • Solvent System: Use a mixed solvent system (e.g., Methanol/Water 1:1) if solubility is low, then extrapolate to pure water using the Yasuda-Shedlovsky procedure.

  • Titrant: 0.1 M KOH (standardized).

  • Procedure:

    • Dissolve 0.1 mmol of the propargylic alcohol in 50 mL of solvent.

    • Perform titration under inert atmosphere (

      
      ) to prevent 
      
      
      
      absorption.
    • Record pH vs. Volume of base added.

    • Calculate pKa at the half-equivalence point.

Application in Drug Discovery: The Efavirenz Case

Efavirenz (Sustiva) is the quintessential example of this chemistry in action.

  • Structure: It features a tertiary alcohol flanked by a cyclopropylethynyl group and a trifluoromethyl group.

  • Role of

    
    : 
    
    • Acidity (pKa 10.2): The

      
       group lowers the pKa, allowing the hydroxyl proton to form a critical hydrogen bond with the backbone carbonyl of Lys101  in the HIV-1 Reverse Transcriptase enzyme.
      
    • Metabolic Stability: The C-F bond is metabolically inert, blocking oxidation at that position.

    • Hydrophobicity: The

      
       group fills a hydrophobic pocket (Val179, Leu100), improving binding affinity.
      

Conclusion for Researchers: When designing bioisosteres for secondary or tertiary alcohols, introducing an


-

group is a reliable method to increase acidity by ~3.5 log units, thereby altering H-bond donor capability and improving metabolic resistance.

References

  • Acidity of Propargyl Alcohol

    • Propargyl Alcohol: pKa, Purity, and Chemical Properties.[6] RawSource.

    • [Link]

  • Efavirenz Properties & pKa

    • Efavirenz (CID 64139).[7] PubChem, National Library of Medicine.

    • [Link]

  • Fluorinated Alcohol Acidity (TFE/HFIP)

    • Hexafluoroisopropanol as a highly versatile solvent.[8] Peking University Shenzhen Graduate School.

    • [Link]

  • Synthesis of Trifluoromethylated Alcohols

    • Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation.
    • [Link]

  • General pKa Data

    • Bordwell pKa Table.[2] Organic Chemistry Data.[1][2][8][9][10]

    • [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluorophenyl)-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond the successful synthesis and application of novel compounds. The safe and environmentally conscious management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Fluorophenyl)-3-butyn-2-ol, a compound characterized by its fluorinated phenyl group and a terminal alkyne. This dual functionality necessitates a disposal plan that respects its unique chemical properties, particularly its persistence due to the carbon-fluorine bond and the reactivity associated with acetylenic alcohols. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

Hazard Assessment: Understanding the Risk Profile

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 2-(4-Fluorophenyl)-3-butyn-2-ol may not be readily available, we can extrapolate its probable hazards from structurally analogous compounds, such as other fluorinated phenyl alcohols and acetylenic alcohols.[1][2][3] The primary risks are summarized below.

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]The combination of a biologically active fluorophenyl group and a reactive alkyne can interfere with physiological processes.
Skin & Eye Irritation Causes skin irritation and serious eye irritation or damage.[1][5][6]Alcohols can dehydrate tissues, while the overall molecule can elicit an inflammatory response upon contact.
Respiratory Irritation Vapors or aerosols may cause respiratory tract irritation.[1][7]Inhalation of volatile organic compounds can irritate the mucous membranes of the respiratory system.
Flammability Assumed to be a flammable liquid and vapor.[2][3][6]Short-chain alcohols and acetylenic compounds are often flammable, with vapors that can form explosive mixtures with air.[3]
Environmental Hazard The strong carbon-fluorine bond makes the compound persistent in the environment.[8][9]Similar to other per- and polyfluoroalkyl substances (PFAS), the C-F bond is highly stable and resistant to natural degradation pathways.[8]
Reactivity Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]The alcohol and alkyne functional groups can react exothermically or violently with these materials.
Decomposition Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[1]High temperatures provide the energy to break the molecule's bonds, forming toxic and corrosive byproducts.

Core Principles for Chemical Waste Management

Before proceeding to specific protocols, it is crucial to adhere to universal best practices for laboratory waste management.[10][11][12]

  • Do Not Sink Dispose: Organic compounds, especially halogenated ones, must never be poured down the drain.[11][13] This can contaminate waterways and damage plumbing systems.

  • Segregate Waste Streams: Never mix incompatible waste types. 2-(4-Fluorophenyl)-3-butyn-2-ol waste must be collected in a dedicated container for halogenated organic waste .[10] Mixing with non-halogenated waste increases disposal costs and can lead to dangerous reactions.

  • Label Meticulously: Every waste container must be clearly and accurately labeled the moment waste is added.[11][14]

  • Minimize Waste Generation: Plan experiments to use the minimum quantity of chemicals necessary to achieve your scientific objectives.[10]

  • Consult EHS: Your institution's Environmental Health & Safety (EHS) office is your primary resource for local and federal disposal regulations.[10][14]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 2-(4-Fluorophenyl)-3-butyn-2-ol, either in its pure form or as waste, the following PPE is mandatory to prevent exposure via inhalation, ingestion, or dermal contact.[1][15][16]

  • Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, use a face shield in addition to goggles.[16]

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. If contamination occurs, remove gloves immediately, wash your hands thoroughly, and don new gloves.[1][15]

  • Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned.[5]

  • General Apparel: Long pants and closed-toe shoes are required.[15]

Emergency Protocol: Spill Management

Accidental spills must be managed promptly and safely. The following procedure is for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[17]

  • Isolate Ignition Sources: If safe to do so, extinguish any open flames and turn off nearby hot plates or other ignition sources, as the compound is likely flammable.[2][3]

  • Ensure Ventilation: Perform cleanup within a certified chemical fume hood if the spill is contained there. If the spill is in an open area, ensure the area is well-ventilated.

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into a designated, sealable waste container.[3][7]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Package and Label: Seal the container holding the spill cleanup debris. Label it clearly as "Spill Debris containing 2-(4-Fluorophenyl)-3-butyn-2-ol" and affix a hazardous waste tag.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Step-by-Step Disposal Procedure for 2-(4-Fluorophenyl)-3-butyn-2-ol

This protocol outlines the process from generating the waste to its final removal by trained professionals.

Workflow for Proper Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 2-(4-Fluorophenyl)-3-butyn-2-ol waste.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenyl)-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-(4-Fluorophenyl)-3-butyn-2-ol. As a compound combining a fluorinated aromatic ring with a tertiary propargyl alcohol, it presents a unique combination of hazards that demand rigorous and well-understood safety measures. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage these risks effectively, ensuring both personal safety and experimental integrity.

Hazard Analysis: Understanding the Inherent Risks

The requirement for specific PPE is dictated by the compound's chemical structure. 2-(4-Fluorophenyl)-3-butyn-2-ol is not a simple alcohol; it is a composite of two reactive moieties, each contributing to its hazard profile.

  • The Propargyl Alcohol Core: Propargyl alcohols are a class of compounds known for their reactivity and toxicity. They are often flammable, can be absorbed through the skin, and are toxic if inhaled or ingested.[1][2] Acute exposure can lead to irritation of the skin and mucous membranes, dizziness, and headaches, while chronic exposure may result in damage to the liver and kidneys.[1][2] Their high reactivity with oxidizing agents, acids, and bases necessitates careful segregation from incompatible materials.[1]

  • The Fluorophenyl Group: The presence of a fluorinated aromatic ring introduces additional hazards. Upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive hydrogen fluoride gas.[3] Furthermore, the specific analogue, 2-(4-Fluorophenyl)propan-2-ol, is classified as a skin, eye, and respiratory irritant.[3]

Given the absence of comprehensive toxicological data for this specific molecule, a conservative approach is mandated. We must assume the hazards of its constituent parts are present and potentially synergistic.

Table 1: Hazard and PPE Summary
Hazard CategoryPotential RiskRequired Engineering Control & PPE
Flammability Flammable liquid and vapor; vapors may form explosive mixtures with air.[4]Work in a chemical fume hood. Use non-sparking tools and ground equipment.[5] Keep away from heat and ignition sources.
Acute Toxicity Harmful or fatal if inhaled, ingested, or absorbed through the skin.[1][6]Respiratory: Chemical fume hood, with respirator on standby for spills. Dermal: Chemical-resistant gloves (double-gloved). Ingestion: Prohibited in the lab.
Irritation/Corrosion Causes serious eye irritation and skin irritation. May cause respiratory tract irritation.[3]Eyes: Chemical safety goggles and a full-face shield. Skin: Flame-retardant lab coat and chemical-resistant apron.
Reactivity Highly reactive with oxidizing agents, acids, and alkali metals.[1]Store away from incompatible materials.[7]
Decomposition Thermal decomposition may produce carbon oxides and hydrogen fluoride.[3]Work in a well-ventilated chemical fume hood. Avoid excessive heat.

Core PPE Requirements: A Multi-Layered Defense

A single layer of protection is insufficient. The following multi-layered PPE strategy is mandatory for all operations involving 2-(4-Fluorophenyl)-3-butyn-2-ol.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood is your most critical piece of safety equipment; verify its certification and ensure proper airflow before beginning any work.

  • Eye and Face Protection:

    • Chemical Safety Goggles: Must be worn at all times to protect against splashes.

    • Full-Face Shield: Must be worn over safety goggles. This is non-negotiable. A face shield provides a secondary barrier protecting the entire face from splashes and potential reactions.

  • Hand Protection:

    • Double Gloving: Wear two pairs of chemical-resistant gloves. This provides redundancy in case the outer glove is compromised.

    • Glove Material: Nitrile gloves are a common starting point, but always consult the glove manufacturer's compatibility charts for breakthrough times with aromatic alcohols and fluorinated compounds. For prolonged or high-exposure tasks, heavier-duty gloves like butyl or chloroprene rubber are recommended.[8]

    • Procedure: Change the outer glove immediately upon known or suspected contact with the chemical.

  • Body Protection:

    • Flame-Retardant Lab Coat: A standard cotton lab coat is insufficient due to the flammability risk.

    • Chemical-Resistant Apron: An apron made of a material like neoprene or PVC should be worn over the lab coat to protect against splashes.

    • Full-Coverage Clothing: Long pants and closed-toe, chemical-resistant shoes are mandatory.[9]

  • Respiratory Protection:

    • Under normal operating conditions within a fume hood, a respirator should not be necessary.

    • Emergency Use: A full-face respirator with a combination organic vapor/acid gas (e.g., ABEK type) cartridge must be available and personnel must be fit-tested and trained for its use in case of a spill or fume hood failure.[8]

Operational Workflow: Integrating Safety at Every Step

The following workflow outlines the procedural steps for handling 2-(4-Fluorophenyl)-3-butyn-2-ol, with specific PPE actions integrated into each phase.

Diagram 1: PPE Workflow for Handling 2-(4-Fluorophenyl)-3-butyn-2-ol

G Handling Workflow: 2-(4-Fluorophenyl)-3-butyn-2-ol cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_doffing Phase 4: Post-Handling P1 Verify Fume Hood & Safety Equipment P2 Don Full PPE (Coat, Goggles, Shield, Double Gloves) P1->P2 H1 Weighing & Transfer (Use non-sparking tools) P2->H1 Enter Hood H2 Reaction Setup H1->H2 Spill EMERGENCY: Spill H1->Spill C1 Quench Reaction / Neutralize H2->C1 H2->Spill C2 Segregate Halogenated Waste C1->C2 C3 Decontaminate Glassware (in hood) C2->C3 D1 Doff Outer Gloves (in hood) C3->D1 Exit Hood D2 Doff Apron, Shield, Goggles D1->D2 D3 Doff Inner Gloves D2->D3 D4 Wash Hands Thoroughly D3->D4 Cleanup Follow Spill Protocol Spill->Cleanup Don Respirator & Evacuate Area

Caption: Workflow for safe handling, showing PPE integration from preparation to disposal.

Step-by-Step Methodologies

1. Preparation and Pre-Handling:

  • Verify Controls: Confirm the chemical fume hood has a valid certification sticker and the airflow monitor indicates it is functioning correctly.
  • Locate Safety Equipment: Ensure the path to the safety shower and eyewash station is unobstructed.
  • Don PPE: Before approaching the fume hood, don your flame-retardant lab coat, chemical-resistant apron, safety goggles, face shield, and two pairs of appropriate gloves.

2. Active Handling (Inside the Chemical Fume Hood):

  • Grounding: When transferring from a larger container, ensure the container and receiving vessel are grounded to prevent static discharge.[4]
  • Tools: Use non-sparking tools for all transfers.
  • Containment: Perform all work in a containment tray within the fume hood to capture any minor drips or spills.
  • Observation: Never leave an active reaction unattended.

3. Spill Management:

  • Minor Spill (inside hood): If a small amount is spilled inside the fume hood, absorb it with a non-combustible material like sand or earth.[10] Transfer the absorbed material to a labeled, sealed container for hazardous waste disposal.
  • Major Spill (outside hood): Evacuate the immediate area. Alert colleagues and your safety officer. Do not attempt to clean it up without appropriate respiratory protection and training.[6]

4. Disposal Plan:

  • Waste Segregation: All materials contaminated with 2-(4-Fluorophenyl)-3-butyn-2-ol, including pipette tips, absorbent materials, and solvent rinses, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.
  • Disposal Method: Do not pour this chemical down the drain. The primary disposal method is typically incineration by a licensed waste disposal company.[3][7] This may involve dissolving the material in a combustible solvent before packaging for pickup.[7]
  • Regulations: Always adhere to your institution's specific waste disposal guidelines, which must comply with local, state, and federal regulations.[7]

5. Post-Handling Decontamination:

  • PPE Removal (Doffing): The process of removing PPE is as critical as putting it on.
  • While still in the work area, remove the outer pair of gloves and dispose of them in the hazardous waste container.
  • Step away from the immediate work area. Remove your apron, face shield, and goggles.
  • Finally, remove the inner pair of gloves, turning them inside out to avoid skin contact with any residual contamination.
  • Wash your hands thoroughly with soap and water.

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and the integrity of your research. Trust in the process, understand the reasoning behind each step, and handle this and all chemicals with the respect they demand.

References

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • National Oceanic and Atmospheric Administration (NOAA). PROPARGYL ALCOHOL. CAMEO Chemicals.
  • SynQuest Laboratories, Inc. (2016, December 6). 2-(4-Fluorophenyl)
  • TCI Chemicals. SAFETY DATA SHEET: 2-Methyl-4-phenyl-3-butyn-2-ol.
  • Thermo Fisher Scientific. (2011, October 10).
  • Fisher Scientific. (2025, December 21).
  • Centers for Disease Control and Prevention (CDC). Propargyl alcohol - NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • BenchChem. (2025).
  • Sigma-Aldrich. (2024, July 13).
  • BASF. (2026, February 11).
  • Thermo Fisher Scientific. (2009, September 26).
  • American Chemical Society. (2021, December 14). Disposition of Fluorine on New Firefighter Turnout Gear.
  • 3M Company.
  • FireRescue1. (2018, September 25).
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Sigma-Aldrich. (2025, April 28).
  • Acros Organics. (2009, August 19).
  • Santa Cruz Biotechnology, Inc. (2010, July 21).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.